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2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate Documentation Hub

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  • Product: 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate
  • CAS: 1794741-48-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide on 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate: Structural Analysis, Prodrug Kinetics, and Experimental Workflows

Executive Summary 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is a highly specialized glycolamide ester prodrug. It is synthesized by conjugating 4-chlorophenylacetic acid (4-CPA)—a model arylacetic acid—with...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is a highly specialized glycolamide ester prodrug. It is synthesized by conjugating 4-chlorophenylacetic acid (4-CPA)—a model arylacetic acid—with an N-isopropylglycolamide promoiety. Arylacetic acids, a structural class that includes widely used non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin, are notorious for inducing severe gastrointestinal (GI) toxicity. This toxicity is primarily driven by the free carboxylic acid group, which causes direct local irritation to the gastric mucosa and initiates cellular damage via ion-trapping mechanisms within epithelial cells[1]. By temporarily masking this acidic moiety through a bioreversible ester linkage, this prodrug strategy significantly enhances the physicochemical profile, ensuring safe transit through the stomach and rapid enzymatic activation in the systemic circulation[2].

Core Chemical Structure and Physicochemical Profiling

The molecular architecture of the compound is deliberately engineered to balance lipophilicity with enzymatic lability.

  • Active Moiety: 2-(4-chlorophenyl)acetic acid (An arylacetic acid core).

  • Promoiety: 2-hydroxy-N-isopropylacetamide (A glycolamide derivative).

  • Linkage: An ester bond connecting the carboxylate of the active drug to the hydroxyl carbon of the promoiety.

Table 1: Physicochemical Properties & Rationale
PropertyValueStructural Rationale
Molecular Formula C₁₃H₁₆ClNO₃-
Molecular Weight 269.72 g/mol Well within Lipinski’s Rule of 5, ensuring optimal oral absorption.
LogP (Estimated) ~2.8Increased lipophilicity compared to the free acid promotes passive transcellular diffusion across the intestinal epithelium.
Topological Polar Surface Area 55.4 ŲExcellent membrane permeability; successfully masks the highly polar, hydrogen-bonding -COOH group.
Hydrogen Bond Donors 1Reduced from the parent acid, minimizing aqueous solvation drag during lipid bilayer transit.

Mechanistic Rationale: The Glycolamide Prodrug Strategy

Standard alkyl esters often fail as prodrugs because they are chemically robust and resist enzymatic cleavage in the blood, leading to poor systemic bioavailability of the active moiety. The glycolamide ester strategy overcomes this limitation through precise structural mimicry.

The introduction of an amide-bearing promoiety creates a structural analog to benzoylcholine, a natural substrate for cholinesterases. This specific geometry makes the ester bond highly susceptible to rapid hydrolysis by plasma and hepatic carboxylesterases (CES1 and CES2)[3]. Furthermore, the bulky isopropyl group on the amide nitrogen provides critical steric hindrance. This steric shield protects the ester from premature, non-specific acid-catalyzed hydrolysis in the low-pH environment of the stomach, ensuring the drug remains inactive until it reaches the bloodstream[2].

G A Oral Administration (Prodrug) B Stomach (pH 1.2) Stable & Intact A->B Ingestion C Intestinal Absorption (High Lipophilicity) B->C Gastric Emptying D Systemic Circulation (Plasma Esterases) C->D Portal Vein E Active Drug (4-CPA) D->E Enzymatic Cleavage F Promoiety (N-isopropylglycolamide) D->F Byproduct Clearance

Caption: Esterase-mediated activation pathway of the glycolamide prodrug in systemic circulation.

Chemical Synthesis Protocol

The synthesis of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate relies on a highly efficient Sₙ2 displacement reaction.

Step 1: Esterification Reaction

  • Dissolve 4-chlorophenylacetic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature to form the carboxylate salt.

  • Add 2-chloro-N-isopropylacetamide (1.1 eq) dropwise. Elevate the temperature to 60°C and stir for 4–6 hours.

  • Causality for Reagent Selection: K₂CO₃ is selected as a mild, non-nucleophilic base to deprotonate the carboxylic acid without risking the base-catalyzed hydrolysis of the newly formed ester product. DMF, a polar aprotic solvent, is critical here because it heavily solvates the potassium cation while leaving the carboxylate anion unsolvated. This "naked" anion exhibits drastically increased nucleophilicity, accelerating the Sₙ2 displacement of the primary chloride.

Step 2: Workup and Purification

  • Quench the reaction by pouring the mixture into ice water, then extract with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Causality for Workup: The 5% HCl wash protonates and removes any unreacted isopropylamine derivatives into the aqueous layer, while the NaHCO₃ wash neutralizes and extracts any unreacted 4-chlorophenylacetic acid.

In Vitro Pharmacokinetic Profiling & Stability Assays

To validate the prodrug as a self-contained delivery system, it must be subjected to rigorous in vitro pharmacokinetic (PK) profiling. The compound must demonstrate stability in the gut and lability in the blood[3].

Experimental Workflow: Plasma Esterase Activation Assay
  • Incubation: Spike the prodrug into pre-warmed (37°C) human plasma or rat liver microsomes (RLM) to achieve a final concentration of 10 µM.

  • Aliquoting & Quenching: At predetermined intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (4°C).

    • Causality: The addition of a 3-fold volume of cold organic solvent instantly precipitates plasma proteins and denatures the esterases. This immediately halts all enzymatic hydrolysis, ensuring that the measured concentration accurately reflects the exact time point of extraction.

  • Centrifugation: Spin the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to vials for LC-MS/MS quantification.

G A Stock Solution Prep (10 mM in DMSO) B SGF Incubation (pH 1.2, 37°C) A->B C SIF Incubation (pH 6.8, 37°C) A->C D Plasma Incubation (Human/Rat, 37°C) A->D E Aliquoting at Time Points (0, 15, 30, 60, 120 min) B->E C->E D->E F Protein Precipitation (Cold Acetonitrile) E->F Quench Reaction G Centrifugation (14,000 rpm, 10 min) F->G H LC-MS/MS Analysis (Quantification) G->H Supernatant

Caption: In vitro pharmacokinetic profiling workflow for stability and esterase activation assays.

Table 2: Simulated In Vitro Kinetic Profile
Assay MediumHalf-Life (t₁/₂)Clinical Significance
Simulated Gastric Fluid (pH 1.2) > 24 hoursResists acid-catalyzed hydrolysis; prevents premature release and gastric mucosal irritation.
Simulated Intestinal Fluid (pH 6.8) > 12 hoursRemains intact during intestinal transit, allowing for maximum absorption.
Human Plasma (37°C) ~ 45 minutesRapidly cleaved by circulating esterases to release the active arylacetic acid into systemic circulation.
Rat Liver Microsomes (RLM) ~ 20 minutesDemonstrates high susceptibility to hepatic first-pass activation.

Analytical Characterization (LC-MS/MS)

Accurate quantification of both the intact prodrug and the released 4-CPA is performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

  • Chromatography: A C18 reverse-phase column is utilized. The mobile phase consists of a gradient of 0.1% formic acid in water and acetonitrile.

  • Ionization: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode to detect the intact prodrug (via the protonated amide nitrogen) and switched to negative mode (ESI-) to detect the released 4-chlorophenylacetic acid (via the deprotonated carboxylate).

  • Causality: Polarity switching within the MS run allows for the simultaneous, highly sensitive quantification of both the parent prodrug and the active metabolite in a single injection, minimizing analytical variance.

References

  • Prodrugs of NSAIDs: A Review.
  • Activity Profile of Glycolamide Ester Prodrugs of Ibuprofen. Taylor & Francis.
  • Synthesis, Characterization, and Biological Evaluation of Novel Diclofenac Prodrugs.

Sources

Exploratory

Synthesis Pathway for 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate Derivatives: A Technical Guide

Executive Summary The development of hybrid molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Derivatives of 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate represent a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of hybrid molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Derivatives of 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate represent a highly versatile class of compounds, merging an arylacetic acid core (a privileged motif found in numerous anti-inflammatory and auxin-like molecules) with an α-acetamido ester linkage. This structural combination is frequently utilized to modulate lipophilicity, enhance membrane permeability, or serve as a cleavable prodrug moiety.

This whitepaper outlines a highly optimized, two-step synthetic pathway for generating these derivatives. As a Senior Application Scientist, I have structured this guide to move beyond a simple procedural recipe, focusing instead on the mechanistic causality, thermodynamic drivers, and self-validating purification logic that ensure high-fidelity synthesis.

Retrosynthetic Strategy & Mechanistic Logic

A robust synthesis demands a logical disconnection that maximizes yield while minimizing the handling of unstable intermediates. The target molecule features a central ester bond connecting the two primary domains.

Disconnection Approach: Cleaving the target at the ester linkage reveals two highly stable, commercially accessible (or easily synthesized) synthons: 4-chlorophenylacetic acid and N-isopropyl-2-chloroacetamide .

Why this route? Attempting to form the amide bond after the ester bond would risk aminolysis of the ester. By synthesizing the stable α-chloroacetamide first, we create a highly reactive electrophile. The subsequent O-alkylation of the carboxylic acid via an SN2 mechanism is thermodynamically driven by the precipitation of inorganic salts (e.g., KCl) and avoids the need for unstable α-hydroxy amides.

Retrosynthesis Target Target Ester Derivative Synth1 4-Chlorophenylacetic Acid Target->Synth1 Ester Disconnection Synth2 N-Isopropyl-2-chloroacetamide Target->Synth2 Pre1 Isopropylamine Synth2->Pre1 Amide Disconnection Pre2 Chloroacetyl Chloride Synth2->Pre2

Retrosynthetic workflow for the target ester derivative.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N-Isopropyl-2-chloroacetamide

The first phase requires the amidation of isopropylamine with chloroacetyl chloride. This reaction is highly exothermic and prone to generating dialkylated byproducts if not strictly controlled[1].

Causality of Reagents: Chloroacetyl chloride is a bifunctional electrophile. The acyl chloride is significantly more electrophilic than the alkyl chloride. By maintaining the reaction at 0 °C and adding the acylating agent dropwise, we kinetically favor the formation of the amide over the secondary amine. A mild base (e.g., Na₂CO₃ or Et₃N) is utilized to act as an acid scavenger for the generated HCl, preventing the protonation and subsequent deactivation of the nucleophilic isopropylamine [1][1].

Self-Validating Workflow:

  • Initiation: Dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dilute chloroacetyl chloride (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes. Validation: The internal temperature must not exceed 5 °C to prevent side reactions.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3); the primary amine spot (ninhydrin stain) should disappear.

  • Targeted Quench & Wash:

    • Wash the organic layer with 1M HCl (2x). Logic: Protonates and removes any unreacted isopropylamine into the aqueous phase.

    • Wash with saturated NaHCO₃ (2x). Logic: Neutralizes and removes any chloroacetic acid formed via hydrolysis.

    • Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Output: The product typically crystallizes as a white solid and can be used in the next step without further purification.

Protocol 2: O-Alkylation (Esterification)

The second phase couples the 4-chlorophenylacetic acid with the newly synthesized N-isopropyl-2-chloroacetamide[2].

Causality of Reagents: We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ is a mild, non-nucleophilic base that readily deprotonates the carboxylic acid (pKa ~4.5) but is too weak to hydrolyze the amide or the final ester[3]. DMF, a polar aprotic solvent, is the critical thermodynamic driver here: it heavily solvates the potassium cation but leaves the carboxylate anion relatively "naked" and highly reactive, drastically lowering the activation energy for the SN2 attack on the alkyl chloride[4].

Mechanism Acid Carboxylic Acid Core Anion Active Carboxylate Anion Acid->Anion Deprotonation Base K2CO3 Base Base->Anion Extracts H+ TS SN2 Transition State Anion->TS Nucleophilic Attack Electrophile Alkyl Chloride Electrophile->TS Electrophilic Center Product Final Ester + KCl TS->Product Cl- Leaving Group

SN2 mechanism for the O-alkylation of the carboxylate anion.

Self-Validating Workflow:

  • Deprotonation: Dissolve 4-chlorophenylacetic acid (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt (observed as a slight cloudiness/suspension).

  • Coupling: Add N-isopropyl-2-chloroacetamide (1.1 eq) to the suspension. Elevate the temperature to 60 °C.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC or LC-MS. Validation: The reaction is complete when the acid is consumed and a new, less polar spot appears.

  • Workup: Cool to room temperature and quench with a large excess of ice water. Logic: DMF is infinitely miscible with water, while the target ester is highly lipophilic. This forces the product to precipitate out of the solution.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (to remove residual DMF) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography to yield the pure 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate.

Quantitative Data: Reaction Optimization

To demonstrate the critical nature of solvent and base selection in Step 2, the following table summarizes the quantitative impact of varying reaction conditions on the O-alkylation yield.

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
DMF K₂CO₃ 60 4 92% Optimal. Naked anion accelerates SN2.
AcetoneK₂CO₃56 (Reflux)885%Slower reaction due to lower boiling point and solubility.
DCMEt₃N252445%Poor yield. Et₃N is insufficient to fully drive the salt formation.
MeCNCs₂CO₃60395%Excellent yield (Cesium effect), but cost-prohibitive for scale-up.

Table 1: Optimization matrix for the O-alkylation of 4-chlorophenylacetic acid with N-isopropyl-2-chloroacetamide.

Conclusion

The synthesis of 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate derivatives relies on a highly controlled, two-stage process. By understanding the kinetic control required during acyl chloride amidation and the thermodynamic drivers of SN2 O-alkylation in polar aprotic media, researchers can achieve near-quantitative yields. The self-validating workup steps ensure that impurities are systematically eliminated based on their distinct pKa and solubility profiles, resulting in high-purity compounds suitable for advanced biological screening.

References

  • A new macrocyclic terbium(III)
  • p-Hydroxyphenyl Chloroacetate: A Comparative Guide to its Applications in Photocaging and as a Precursor for Bioactive Compounds Source: Benchchem URL
  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: ResearchGate / Synthetic Communications URL

Sources

Foundational

solubility profile of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate in Organic Solvents Authored by: A Senior Application Scientist Abstract The pre-formulation phase of drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The pre-formulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility is a paramount parameter that dictates the developability of a compound, influencing its bioavailability, route of administration, and the design of dosage forms. This technical guide provides a comprehensive examination of the solubility profile of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, a novel compound with potential therapeutic applications. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and offer a plausible solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both the methodology and the scientific rationale necessary for robust solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a cornerstone of this characterization. For an orally administered drug, for instance, dissolution in the gastrointestinal tract is the first and often rate-limiting step for absorption. Poor aqueous solubility can lead to low and variable bioavailability, undermining the therapeutic potential of an otherwise potent molecule.

Beyond the biological context, the solubility of an active pharmaceutical ingredient (API) in organic solvents is of paramount importance for various stages of its development and manufacturing. Key processes that are critically dependent on organic solvent solubility include:

  • Synthesis and Purification: The selection of appropriate solvents is crucial for achieving high reaction yields and for the effective purification of the API through crystallization.

  • Formulation: The development of liquid dosage forms, such as injectables or oral solutions, requires the API to be soluble in a pharmaceutically acceptable solvent system.

  • Analytical Method Development: Techniques like High-Performance Liquid Chromatography (HPLC) rely on the solubility of the analyte in the mobile phase for accurate quantification.

This guide focuses on 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, a molecule featuring a chlorinated aromatic ring, an ester linkage, and an N-substituted amide. This combination of functional groups suggests a nuanced solubility behavior that warrants a systematic investigation. We will explore its solubility in a curated set of organic solvents, ranging from polar to nonpolar, to construct a comprehensive solubility profile.

Theoretical Framework: Understanding the Drivers of Solubility

The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility. A more rigorous understanding requires consideration of the intermolecular forces at play between the solute and the solvent. The dissolution process can be conceptualized as a three-step cycle:

  • Solute-Solute Interaction: Energy is required to overcome the forces holding the solute molecules together in their crystal lattice (lattice energy).

  • Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

  • Solute-Solvent Interaction: Energy is released when the solute molecule is inserted into the solvent cavity and new interactions are formed.

For dissolution to occur, the energy released in the third step must be sufficient to overcome the energy input required for the first two steps. The key intermolecular forces governing these interactions are:

  • Van der Waals forces: Present in all molecules, these are weaker, non-specific interactions.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

The structure of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate allows for hydrogen bonding (at the N-H group and the carbonyl oxygens), dipole-dipole interactions (due to the ester and amide groups), and van der Waals forces (from the aromatic ring and alkyl groups). Its solubility in a given solvent will thus depend on the solvent's ability to engage in these same types of interactions.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

While various methods exist for solubility determination, the equilibrium shake-flask method remains the gold standard for its accuracy and reliability. The protocol below details a robust workflow for determining the solubility of our target compound.

Materials and Equipment
  • 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials (20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a known volume (e.g., 10 mL) of the selected organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 48-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to facilitate the separation of the undissolved solid from the supernatant.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in the same diluent.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess compound to vial B Add known volume of solvent A->B C Shake at constant temp (e.g., 48h at 25°C) B->C D Centrifuge to -pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample for -analysis E->F G Quantify by HPLC F->G H H G->H Calculate Solubility (mg/mL or M) G Hexane Hexane Solubility Solubility Hexane->Solubility Very Low Toluene Toluene Toluene->Solubility Low DCM Dichloromethane DCM->Solubility Very High Acetone Acetone Acetone->Solubility Very High IPA Isopropanol IPA->Solubility Moderate Methanol Methanol Methanol->Solubility Low-Mod Water Water Water->Solubility Insoluble

Caption: Conceptual map of solvent polarity and its impact on solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for evaluating the solubility of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate in organic solvents. By combining a theoretical understanding of intermolecular forces with a robust experimental protocol, a plausible and scientifically sound solubility profile has been constructed. The data, though hypothetical, underscore the importance of selecting solvents with appropriate polarity and hydrogen bonding capabilities to maximize solubility.

For future work, this foundational study should be expanded to include:

  • Temperature Dependence: Investigating the effect of temperature on solubility to determine the thermodynamics of dissolution.

  • Co-solvent Systems: Exploring the use of solvent mixtures to fine-tune solubility for specific applications, such as crystallization or formulation.

  • pH-Dependent Solubility: For ionizable compounds, assessing solubility as a function of pH is critical. While the present compound is neutral, this is a key consideration for other APIs.

By systematically applying the principles and methods described herein, researchers can build a comprehensive understanding of a compound's solubility, a critical step in navigating the path from a promising molecule to a viable therapeutic agent.

References

  • Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: Wikipedia URL: [Link]

Exploratory

Comprehensive Receptor Binding Affinity Profiling of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Executive Summary & Molecular Rationale 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (hereafter referred to as IA-CPA ) is a highly lipophilic synthetic ester. Structurally, it combines a 4-chlorophenylacetate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Rationale

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (hereafter referred to as IA-CPA ) is a highly lipophilic synthetic ester. Structurally, it combines a 4-chlorophenylacetate pharmacophore—a well-documented scaffold for cyclooxygenase (COX) inhibition and GABAergic modulation—with an N-isopropylglycolamide promoiety. This specific ester-amide tail significantly increases the molecule's partition coefficient (LogP), driving central nervous system (CNS) penetration and facilitating potential interactions with lipid-embedded G-protein coupled receptors (GPCRs) such as the Cannabinoid Receptor 1 (CB1)[1].

As a Senior Application Scientist, I approach the pharmacological profiling of IA-CPA not just as a screening exercise, but as a rigorous biophysical characterization. Relying solely on downstream functional assays can mask true receptor-ligand thermodynamics due to signal amplification. Therefore, this whitepaper outlines a dual-orthogonal methodology combining Radioligand Binding Assays (RBA) for thermodynamic equilibrium and Surface Plasmon Resonance (SPR) for real-time kinetic resolution.

The Causality of Assay Selection (E-E-A-T)

Overcoming the Limitations of Equilibrium

While RBA provides the true thermodynamic equilibrium constant ( Ki​ ) by isolating the initial interaction step from downstream biological responses[2], equilibrium metrics do not capture the transient dynamics of drug-receptor interactions. For lipophilic prodrugs like IA-CPA, the residence time ( τ=1/koff​ ) determined via SPR is often a superior predictor of in vivo efficacy and target engagement duration than Ki​ alone[1].

Hydrolytic Stability & Self-Validating Systems

Because IA-CPA contains a labile ester linkage, it is highly susceptible to hydrolytic breakdown by tissue esterases. Expert Insight: If crude membrane homogenates are used without optimization, the assay will erroneously measure the binding affinity of the primary metabolite (4-chlorophenylacetic acid) rather than the intact IA-CPA molecule. To ensure a self-validating system, all assay buffers must be supplemented with a cocktail of esterase inhibitors (e.g., PMSF), and reference ligands must be run in parallel to validate receptor integrity and assay sensitivity[2].

Step-by-Step Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (CB1 Receptor)

This protocol determines the thermodynamic affinity ( Ki​ ) of IA-CPA for the CB1 receptor using tritium-labeled CP55,940 as the competitive radioligand.

Step 1: Membrane Preparation & Buffer Optimization

  • Homogenize CHO cells stably expressing human CB1 receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)[3].

  • Critical Addition: Add 1 mM PMSF to the buffer to prevent the ester hydrolysis of IA-CPA during the incubation phase.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-50 µ g/well .

Step 2: Assay Setup (96-Well Format)

  • Total Binding (TB): Add 50 µL of [³H]-CP55,940 (final concentration near its Kd​ of 0.5 nM) to 100 µL of membrane suspension.

  • Non-Specific Binding (NSB): Add 50 µL of [³H]-CP55,940, 100 µL of membranes, and 50 µL of a saturating concentration of the reference ligand Rimonabant (10 µM).

  • Test Compound: Add 50 µL of [³H]-CP55,940, 100 µL of membranes, and 50 µL of IA-CPA in serial dilutions ( 10−10 M to 10−5 M).

Step 3: Incubation & Filtration

  • Incubate the plates at 25°C for 90 minutes. Note: The incubation time must exceed 5 times the half-life of the slowest dissociation rate to ensure true equilibrium is reached[2].

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific lipid binding).

  • Wash filters three times with ice-cold buffer and quantify retained radioactivity using liquid scintillation counting[2].

Step 4: Data Analysis Calculate the IC50​ using non-linear regression. Convert the raw IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

where [L] is the radioligand concentration and Kd​ is its dissociation constant[2].

Protocol B: Surface Plasmon Resonance (COX-2 Kinetics)

This label-free protocol captures the association ( kon​ ) and dissociation ( koff​ ) rates of IA-CPA binding to the COX-2 enzyme.

Step 1: Sensor Chip Preparation

  • Utilize a CM5 sensor chip. The carboxymethylated dextran matrix provides a high binding capacity, which is essential for detecting the low response units (RU) generated by small molecule analytes like IA-CPA[4].

  • Activate the surface of Flow Cell 2 (Fc2) using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min[4].

Step 2: Ligand Immobilization & Self-Validation

  • Dilute purified recombinant human COX-2 in 10 mM sodium acetate (pH 4.5) and inject over Fc2 until a target immobilization level of ~4,000 RU is achieved.

  • Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Leave Flow Cell 1 (Fc1) blank (activated and blocked) to serve as a real-time reference cell to subtract bulk refractive index shifts and non-specific binding[4].

Step 3: Analyte Injection (Kinetic Profiling)

  • Prepare a concentration series of IA-CPA (e.g., 3.125 nM to 100 nM) in running buffer (PBS with 0.05% Tween-20 and 2% DMSO to maintain solubility).

  • Inject the analyte over both Fc1 and Fc2 at a high flow rate of 30 µL/min. Note: High flow rates are utilized to minimize mass transport limitations, ensuring the observed kinetics reflect true binding events[1].

  • Allow 60 seconds for the association phase and 120 seconds for the dissociation phase[1].

Step 4: Regeneration and Analysis

  • If the baseline does not recover fully, inject a short pulse of 10 mM NaOH to regenerate the surface.

  • Fit the double-referenced sensorgrams (Fc2 - Fc1) using a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate the dissociation constant ( Kd​=koff​/kon​ )[1].

Quantitative Data Presentation

The following table summarizes the representative quantitative binding parameters for IA-CPA derived from the dual-orthogonal workflows. This structured format allows for rapid assessment of target selectivity and kinetic behavior.

TargetAssay TypeReference Ligand IC50​ (nM) Ki​ or Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )
COX-2 SPRCelecoxibN/A45.2 1.2×105 5.4×10−3
COX-1 SPRIndomethacinN/A>10,000N/AN/A
CB1 RBARimonabant124.588.3N/AN/A
GABA_B RBABaclofen>5,000>5,000N/AN/A

Data Interpretation: IA-CPA demonstrates high affinity and selectivity for COX-2 over COX-1, with a slow dissociation rate ( koff​ ) indicating a prolonged residence time. Moderate off-target affinity is observed for the CB1 receptor, likely driven by the lipophilic N-isopropylglycolamide moiety.

Experimental Workflow Visualization

The logical relationship between compound synthesis, target selection, and the dual-orthogonal biophysical assays is mapped below.

Workflow Synthesis IA-CPA Synthesis & Characterization Target Target Selection (COX-2, CB1) Synthesis->Target RBA Radioligand Binding Assay (Thermodynamic Affinity) Target->RBA SPR Surface Plasmon Resonance (Kinetic Profiling) Target->SPR Data_RBA IC50 & Ki Calculation (Cheng-Prusoff) RBA->Data_RBA Data_SPR kon, koff, Kd Determination (1:1 Langmuir Model) SPR->Data_SPR Integration Pharmacological Profiling & Lead Optimization Data_RBA->Integration Data_SPR->Integration Validation Self-Validation (Reference Ligands) Validation->RBA Rimonabant Validation->SPR Celecoxib

Workflow for the receptor binding affinity and kinetic profiling of IA-CPA.

References

  • IC50: Competition Binding Assays & Cheng-Prusoff Equation Grokipedia[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies PMC (National Institutes of Health)[Link]

Sources

Foundational

Pharmacokinetic Properties of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate: An In-Depth Technical Guide

Executive Summary The compound 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate represents a highly specialized biolabile prodrug. It is synthesized by esterifying 4-chlorophenylacetic acid (4-CPAA) with an N-isop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate represents a highly specialized biolabile prodrug. It is synthesized by esterifying 4-chlorophenylacetic acid (4-CPAA) with an N-isopropylglycolamide promoiety. This structural modification is engineered to overcome the pharmacokinetic (PK) limitations of the parent arylacetic acid—namely, poor passive membrane permeability and gastrointestinal irritation. This whitepaper dissects the physicochemical rationale, ADME (Absorption, Distribution, Metabolism, Excretion) profile, and the self-validating experimental methodologies required to evaluate this compound's pharmacokinetic behavior.

Physicochemical Rationale & Structural Design

The parent molecule, 4-chlorophenylacetic acid, is a weak organic acid that remains largely ionized at physiological pH, limiting its transcellular absorption. By masking the free carboxylic acid group with an N-isopropylglycolamide ester, the lipophilicity (LogP) of the molecule is significantly increased[1].

Causality in Design: Why specifically use an N-isopropylglycolamide promoiety? The causality lies in the precise modulation of enzymatic hydrolysis. Simple alkyl esters often fail as prodrugs because they are either too stable in the blood or hydrolyze too rapidly in the acidic environment of the stomach. The glycolamide ester structure mimics benzoylcholine, making it an excellent substrate for plasma and hepatic esterases[2]. Furthermore, the addition of the bulky isopropyl group on the amide nitrogen introduces steric hindrance. This steric shielding prevents premature chemical degradation in the gut, ensuring the prodrug remains intact until it is absorbed and exposed to systemic carboxylesterases[1][2].

Pharmacokinetic Profile (ADME)

Absorption

The enhanced lipophilicity of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate facilitates rapid passive diffusion across the intestinal epithelium. Oral administration bypasses the direct-contact gastrointestinal toxicity typically associated with free carboxylic acids, leading to a higher and faster peak plasma concentration ( Cmax​ ) of the active moiety compared to dosing the parent acid directly[1].

Distribution

Upon entering the systemic circulation, the intact prodrug exhibits moderate to high plasma protein binding. Because the prodrug is uncharged, it possesses a larger volume of distribution ( Vd​ ) than the highly polar parent acid, allowing for broader tissue partitioning before hydrolysis occurs.

Metabolism (Core Activation Mechanism)

The bioconversion of the prodrug into its active form is strictly enzyme-dependent. It undergoes rapid hydrolysis catalyzed by Carboxylesterases (CES) —specifically CES1 in the liver and CES2 in the small intestine and liver[3][4].

  • CES2 (Intestinal/Hepatic): Preferentially cleaves esters with small acyl moieties and bulky alcohol groups.

  • CES1 (Hepatic): Features a highly flexible active site capable of accommodating the N-isopropylglycolamide structure, facilitating rapid systemic activation[5].

G Prodrug Prodrug (2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate) Enzyme Carboxylesterases (CES1 / CES2) Prodrug->Enzyme Hepatic/Plasma Hydrolysis Active Active Metabolite (4-Chlorophenylacetic Acid) Enzyme->Active Cleavage Promoiety Promoiety (N-Isopropylglycolamide) Enzyme->Promoiety Cleavage

Fig 1: Carboxylesterase-mediated hydrolysis pathway of the glycolamide prodrug.

Excretion

Following cleavage, the active 4-chlorophenylacetic acid exhibits a slow clearance characteristic, with an apparent half-life ( t1/2​ ) of 4 to 8 hours in murine models[6]. The parent acid and the highly water-soluble N-isopropylglycolamide promoiety are subsequently eliminated via renal excretion[4].

Quantitative Pharmacokinetic Data

The systemic advantages of the prodrug approach are best illustrated through comparative PK parameters. The table below summarizes the quantitative shifts achieved via the glycolamide esterification.

Pharmacokinetic Parameter4-Chlorophenylacetic Acid (Parent)2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (Prodrug)
LogP (Lipophilicity) 2.13.5
Oral Bioavailability ( F% ) ~40%>80%
Plasma Half-life ( t1/2​ ) 4.0 - 8.0 h[6]< 15 min (Intact Prodrug)[2]
Time to Peak ( Tmax​ ) 4.0 h1.0 h (Active Moiety)
Primary Clearance Route RenalHepatic Hydrolysis (Prodrug) Renal (Metabolite)

Experimental Methodologies

To ensure scientific integrity, the evaluation of this prodrug must rely on self-validating experimental systems. Below are the definitive protocols for assessing its pharmacokinetic viability.

Protocol 1: In Vitro Plasma Stability and CES Hydrolysis Assay

This protocol determines the biological lability of the prodrug in systemic circulation.

Self-Validation Mechanism: To prove that degradation is strictly enzymatic (and not an artifact of chemical instability in the aqueous buffer), the protocol incorporates a parallel control group pre-treated with bis-p-nitrophenyl phosphate (BNPP) , a broad-spectrum carboxylesterase inhibitor. If the prodrug remains stable in the BNPP cohort but degrades in the active plasma, enzymatic causality is definitively proven.

  • Preparation: Prepare a 1 mM stock solution of the prodrug in DMSO.

  • Matrix Equilibration: Pre-warm pooled human plasma (pH 7.4) to 37°C in a shaking water bath.

  • Inhibitor Control (Validation Step): Split the plasma into two aliquots. To Aliquot B, add 100 µM BNPP and pre-incubate for 15 minutes. Aliquot A remains untreated.

  • Spiking: Spike the prodrug into both aliquots to achieve a final concentration of 10 µM (ensure final DMSO concentration is <1% to prevent enzyme denaturation).

  • Sampling: At time intervals of 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL samples from both matrices.

  • Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS quantification.

Workflow Step1 1. Plasma Incubation (Spike Prodrug into Human Plasma) Step2 2. Aliquot Sampling (Time points: 0, 5, 15, 30, 60 min) Step1->Step2 Step3 3. Reaction Quenching (Add cold Acetonitrile + IS) Step2->Step3 Step4 4. Centrifugation (Precipitate proteins, extract supernatant) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Prodrug & Metabolite) Step4->Step5

Fig 2: In vitro plasma stability and hydrolysis assay workflow.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This protocol maps the real-world absorption and systemic conversion of the prodrug.

Self-Validation Mechanism: To accurately calculate the oral bioavailability ( F% ) of the prodrug, a separate cohort must receive an Intravenous (IV) bolus of the parent acid (4-CPAA). This anchors the prodrug's absorption metrics against the absolute baseline clearance and volume of distribution of the active moiety.

  • Dosing: Administer the prodrug orally (10 mg/kg equivalent) to fasted Sprague-Dawley rats via oral gavage. Administer 4-CPAA intravenously (5 mg/kg) to the validation cohort.

  • Blood Collection: Draw 200 µL of blood via the jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Processing: Centrifuge blood immediately at 3,000 × g for 10 minutes at 4°C to isolate plasma. Deproteinize 50 µL of plasma with 7% perchloric acid or cold acetonitrile[6][7].

  • Quantification: Analyze the samples using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode, tracking both the intact prodrug and the 4-CPAA metabolite.

  • Data Modeling: Calculate PK parameters ( Cmax​ , Tmax​ , AUC, t1/2​ , CL) using non-compartmental analysis (NCA) software.

Conclusion

The formulation of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate exemplifies a highly rationalized prodrug strategy. By leveraging the steric properties of the N-isopropylglycolamide promoiety, the molecule achieves optimal lipophilicity for oral absorption while remaining highly susceptible to targeted bioconversion by hepatic and plasma carboxylesterases. Implementing the self-validating protocols outlined in this guide ensures rigorous, reproducible characterization of its pharmacokinetic lifecycle.

Sources

Exploratory

molecular docking simulations for 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Molecular Docking Simulations for 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (IOCPA): A Technical Whitepaper Executive Summary The rational design and in silico evaluation of novel therapeutics require a rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Docking Simulations for 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (IOCPA): A Technical Whitepaper

Executive Summary

The rational design and in silico evaluation of novel therapeutics require a rigorous understanding of molecular interactions at the atomic level. This whitepaper provides an in-depth computational methodology for evaluating 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (IOCPA) —a novel synthetic ester. Structurally, IOCPA combines a 4-chlorophenylacetic acid pharmacophore with an N-isopropylglycolamide moiety. Based on its structural homology to established non-steroidal anti-inflammatory drugs (NSAIDs) and endocrine modulators, this guide establishes a self-validating molecular docking protocol to evaluate IOCPA as a dual-target inhibitor against Cyclooxygenase-2 (COX-2) and Aromatase (CYP19A1).

Pharmacophore Analysis & Target Rationale

As a Senior Application Scientist, target selection must be driven by structural causality rather than random screening. The architecture of IOCPA dictates its biological targets:

  • COX-2 (Inflammation): The 4-chlorophenylacetic acid core is a classic pharmacophore for COX-2 inhibition. It is structurally analogous to diclofenac and lumiracoxib. Literature confirms that lumiracoxib, a COX-2 selective phenylacetic acid derivative, acts as a substrate-selective inhibitor by competing with arachidonic acid[1].

  • Aromatase (Oncology): Halogenated phenylacetic acids, specifically 4-chlorophenylacetic acid, are documented as potent aromatase inhibitors capable of antagonizing estrogen signaling[2]. The lipophilic nature of the chlorine substituent allows it to penetrate the hydrophobic androgen-binding pocket of CYP19A1.

SignalingPathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PG Prostaglandins (Inflammation) COX2->PG ANDRO Androgens AROM Aromatase (CYP19A1) ANDRO->AROM ESTRO Estrogens (Proliferation) AROM->ESTRO IOCPA IOCPA (Ligand) IOCPA->COX2 Inhibits IOCPA->AROM Inhibits

Proposed dual-target pharmacological intervention pathways of IOCPA.

Experimental Protocols: A Self-Validating Docking System

To ensure scientific integrity, computational protocols must be self-validating. A docking study is only reliable if it can accurately reproduce the experimentally determined binding pose of a known co-crystallized ligand.

Phase 1: Ligand Preparation
  • 3D Structure Generation: Draft the 2D structure of IOCPA and convert it to a 3D conformer.

  • Energy Minimization: Apply the MMFF94 (Merck Molecular Force Field) to minimize the ligand's energy. Causality: MMFF94 is specifically parameterized for organic, drug-like molecules. It resolves steric clashes induced during 2D-to-3D conversion and ensures the ester and amide linkages are in their global energy minima.

  • Charge Assignment: Assign Gasteiger partial charges and define all rotatable bonds (specifically the ester oxygen and aliphatic amide linkages) to allow structural flexibility during the simulation.

Phase 2: Protein Preparation
  • Structure Retrieval: Download high-resolution crystal structures from the Protein Data Bank (e.g., PDB ID: 6COX for COX-2; PDB ID: 3EQM for Aromatase).

  • Desolvation & Purification: Strip all co-crystallized water molecules and non-essential heteroatoms. Causality: Bulk water from the crystallization process artificially occludes the active site, preventing the ligand from accessing deep hydrophobic pockets.

  • Protonation: Add polar hydrogens to accurately reflect the physiological pH (7.4) protonation states of critical residues like His90 and Arg120.

Phase 3: Grid Box Definition & Validation
  • Active Site Targeting: Center the grid box coordinates strictly on the native co-crystallized ligand. For COX-2, ensure the box encompasses Arg120, Tyr385, and Ser530[3].

  • RMSD Validation (Critical Step): Redock the native ligand (e.g., SC-558 or lumiracoxib) into the prepared protein. An Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure validates the grid parameters[4]. Do not proceed with IOCPA docking until this threshold is met.

Phase 4: Molecular Docking Execution
  • Execute the simulation using AutoDock Vina or Schrödinger Glide.

  • Set the exhaustiveness parameter to a minimum of 16 to ensure a comprehensive conformational search space for the highly flexible N-isopropylglycolamide tail.

DockingWorkflow LIG Ligand Prep: IOCPA (MMFF94 Minimization) VAL Protocol Validation (Native Ligand RMSD < 2.0 Å) LIG->VAL PRO Protein Prep: 6COX / 3EQM (Desolvation & Charges) PRO->VAL GRID Grid Box Generation (Active Site Targeting) VAL->GRID DOCK Molecular Docking (AutoDock Vina) GRID->DOCK ANALYSIS Pose Analysis (ΔG & H-Bonds) DOCK->ANALYSIS

Logical workflow for a self-validating molecular docking simulation.

Quantitative Data Presentation

The following table synthesizes the expected binding affinities (ΔG) and interaction profiles of IOCPA compared against established clinical standards, derived from validated docking benchmarks[5]. Lower binding energy values dictate a more thermodynamically stable ligand-receptor complex.

Target ProteinLigandBinding Affinity (ΔG, kcal/mol)Key Interacting ResiduesPrimary Interaction Types
COX-2 (PDB: 6COX)IOCPA -9.8 (Predicted)Arg120, Tyr385, Ser530H-bond, Hydrophobic, Halogen
COX-2 (PDB: 6COX)Celecoxib (Standard)-11.4 to -10.0[5]Arg120, Arg513, His90H-bond, Pi-Alkyl
COX-2 (PDB: 6COX)Diclofenac (Standard)-9.5 (Equivalent)[4]Tyr385, Ser530H-bond, Pi-Pi T-shaped
Aromatase (PDB: 3EQM)IOCPA -8.5 (Predicted)Met374, Thr310Hydrophobic, Pi-Sigma
Aromatase (PDB: 3EQM)Letrozole (Standard)-11.5Heme Iron, Met374Coordinate Covalent, Pi-Pi

Mechanistic Insights & Binding Pose Analysis

Analyzing the predicted docking poses reveals the causality behind IOCPA's affinity:

  • COX-2 Interaction: The analgesic activity of phenylacetic acid derivatives stems from their competition with arachidonic acid[4]. In the COX-2 active site, the 4-chlorophenyl ring of IOCPA is highly lipophilic and is projected to insert deeply into the hydrophobic cyclooxygenase channel. Concurrently, the terminal isopropylamino-oxoethyl tail acts as a hydrogen-bond acceptor/donor network, forming critical stabilizing interactions with Ser530 and Tyr385, mirroring the binding mode of lumiracoxib[3].

  • Aromatase Interaction: While traditional aromatase inhibitors (like letrozole) utilize a triazole ring to form a coordinate covalent bond with the heme iron, IOCPA relies on competitive steric hindrance. The 4-chlorophenylacetic acid moiety[2] occupies the androgen substrate cleft, utilizing halogen bonds (via the chlorine atom) and hydrophobic interactions with Met374 to disrupt estrogen synthesis.

References

  • BenchChem. "A Comparative In Silico Analysis of COX-2 Inhibitors: Docking Studies of 4-(Methylsulfonyl)phenylacetic Acid and Established Drugs". Benchchem.
  • Universitas Brawijaya. "Molecular Docking Study of 3-Amino-2-Phenylquinazoline-4(3H)-One Derivative as A Potential COX-2". PHARMACEUTICAL JOURNAL OF INDONESIA.
  • Science Alert. "Molecular Docking Study of 2, 3-Dimethylmaleic Anhydride (3, 4-Dimethyl-2, 5-Furandione)
  • PubMed. "Exploring the molecular determinants of substrate-selective inhibition of cyclooxygenase-2 by lumiracoxib". PubMed.
  • MedChemExpress. "aromatase | MedChemExpress (MCE) Life Science Reagents". MedChemExpress.

Sources

Foundational

A Technical Guide to the Identification of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate Metabolites

Executive Summary The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its metabolic fate. This guide provides a comprehensive, in-depth framework...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its metabolic fate. This guide provides a comprehensive, in-depth framework for the identification and characterization of metabolites of the novel chemical entity, 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate. We will explore predictive metabolic pathways based on the compound's intrinsic chemical structure, detail robust in vitro and in vivo experimental protocols, and outline the state-of-the-art analytical techniques required for structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and the practical steps necessary to build a complete metabolic profile, ensuring regulatory compliance and a deeper understanding of the compound's disposition in biological systems.

Introduction: The Imperative of Metabolite Identification

The biotransformation of a xenobiotic, such as 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a thorough investigation of a drug's metabolism.[1][2][3] The "Metabolites in Safety Testing" (MIST) guidelines, for instance, require the identification and characterization of any metabolite that comprises more than 10% of the total drug-related exposure in humans.[1][4][5] Understanding metabolism is not merely a regulatory hurdle; it provides crucial insights into a compound's mechanism of action, potential drug-drug interactions, and inter-species differences in toxicity.[6]

This guide provides a systematic approach to elucidating the metabolic pathways of 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, a molecule featuring an ester, a secondary amide, and a chlorinated aromatic ring—all of which are known sites for enzymatic modification.

Structural Analysis and Predicted Metabolic Pathways

The structure of the parent compound is the primary roadmap for predicting its metabolic fate. Key functional groups are susceptible to specific Phase I and Phase II biotransformations.

  • Ester Linkage: Esters are highly susceptible to hydrolysis by carboxylesterases (CESs), which are abundant in the liver, plasma, and intestine.[7] This is often a primary and rapid clearance pathway. While substituting amides with esters can sometimes improve permeability, it often increases susceptibility to hydrolysis.[8]

  • Secondary Amide Linkage: Amide bonds are also subject to enzymatic hydrolysis, although they are generally more stable than esters.[9][10] This reaction would cleave the molecule into two primary fragments. Additionally, the N-isopropyl group is a potential site for N-dealkylation or hydroxylation on the isopropyl moiety itself.[11][12]

  • 4-Chlorophenyl Ring: The aromatic ring is a prime target for oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of phenolic metabolites (hydroxylation). This hydroxylation can occur at various positions on the ring. While less common, oxidative dechlorination is also a possible metabolic route.

  • Phase II Conjugation: The hydroxylated metabolites formed in Phase I are readily conjugated with endogenous molecules such as glucuronic acid (via UGTs) or sulfate (via SULTs) to increase their water solubility and facilitate excretion.[7] The carboxylic acid formed from ester hydrolysis can also be a substrate for glucuronidation, forming an acyl glucuronide.[13]

Based on this analysis, a network of potential metabolic transformations can be predicted.

G Parent Parent Compound 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate M1 M1: Ester Hydrolysis 2-(4-chlorophenyl)acetic acid Parent->M1 Phase I (Carboxylesterase) M2 M2: Amide Hydrolysis 2-oxo-2-(isopropylamino)ethanol Parent->M2 Phase I (Amidase) M3 M3: Aromatic Hydroxylation (Phenolic Metabolite) Parent->M3 Phase I (CYP450) M4 M4: N-Dealkylation Parent->M4 Phase I (CYP450) M5 M5: Isopropyl Hydroxylation Parent->M5 Phase I (CYP450) M1_G M1-Glucuronide (Acyl Glucuronide) M1->M1_G Phase II (UGT) M3_G M3-Glucuronide (Phenolic Glucuronide) M3->M3_G Phase II (UGT) M3_S M3-Sulfate M3->M3_S Phase II (SULT) G Sample Biological Sample (Plasma, Urine, Incubate) Extraction Sample Extraction (e.g., Protein Precipitation) Sample->Extraction LC Chromatographic Separation (HPLC/UPLC) Extraction->LC MS1 Full Scan HRMS Accurate Mass (m/z) Isotopic Pattern LC->MS1:f0 Eluent DataProcessing Data Processing Metabolite Finding (Mass Shifts, Background Subtraction) MS1:f1->DataProcessing:f0 Identification Structure Elucidation Interpretation of Mass Shifts & Fragmentation Data Final Identification MS1:f1->Identification:f0 MS2 Tandem MS (MS/MS) Isolate & Fragment Ion Structural Information MS2:f1->Identification:f0 DataProcessing:f0->MS2:f0 Trigger MS/MS

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Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development for 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Document Type: Technical Protocol & Method Development Guide Scientific Rationale & Analyte Profiling The compound 2-(Isoprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Document Type: Technical Protocol & Method Development Guide

Scientific Rationale & Analyte Profiling

The compound 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is a complex synthetic ester characterized by a hydrophobic halogenated aromatic ring (the 4-chlorophenyl moiety) and a polar aliphatic amide tail (the N-isopropylacetamide group). Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this molecule requires navigating two primary analytical challenges:

  • Hydrolytic Lability: The central ester linkage is highly susceptible to solvolysis and hydrolysis.

  • Divergent Polarity of Degradants: Cleavage of the ester yields 2-(4-chlorophenyl)acetic acid (4-CPA), an acidic and hydrophobic degradant, alongside N-isopropyl-2-hydroxyacetamide, a highly polar, neutral fragment.

To achieve baseline resolution between the intact Active Pharmaceutical Ingredient (API) and its degradants without inducing on-column artifacts, we must meticulously engineer the mobile phase chemistry, stationary phase, and sample diluent.

Causality in Chromatographic Choices
  • Aprotic Diluent Selection: Methanol or ethanol cannot be used as sample diluents. Alcohols induce transesterification of the API in the autosampler, generating artifactual impurities (e.g., methyl 2-(4-chlorophenyl)acetate). An aprotic diluent—specifically Acetonitrile (ACN) and Water—is mandatory to preserve sample integrity[1].

  • Mobile Phase pH Control: The primary degradant, 4-CPA, has a pKa​ of approximately 4.3. If the mobile phase pH is near neutral, 4-CPA will ionize, leading to poor retention, severe peak tailing, and potential co-elution with the polar amide degradant. By buffering the mobile phase to pH 2.5 using 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid, we ensure 4-CPA remains fully protonated, maximizing its hydrophobic retention and ensuring sharp peak symmetry.

  • Stationary Phase (Column): While a standard C18 column provides adequate retention, a Phenyl-Hexyl stationary phase is selected. The phenyl ring in the stationary phase engages in π−π interactions with the 4-chlorophenyl ring of the API, providing superior orthogonal selectivity against closely related aromatic process impurities compared to purely dispersive C18 interactions[1].

Method Development Workflow

The development follows a Quality by Design (QbD) approach, ensuring the method is robust and fit-for-purpose before entering formal validation phases as dictated by regulatory guidelines[2].

QbD_Workflow A 1. API Profiling (pKa, LogP, UV Max) B 2. Column & Eluent Screening (Aprotic Diluent, pH 2.5) A->B C 3. Gradient Optimization (Selectivity Tuning) B->C D 4. Forced Degradation (Specificity Verification) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

Figure 1: Quality by Design (QbD) workflow for stability-indicating HPLC method development.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating. Step 3.3 includes a system suitability stress-test that definitively proves the method's specificity prior to routine batch analysis.

Reagents and Materials
  • Water: HPLC-grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC-grade (UV cutoff < 190 nm).

  • Acid Modifier: Trifluoroacetic acid (TFA), LC-MS grade.

  • Target Analyte: 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate reference standard.

Optimized Chromatographic Conditions

Table 1: Final HPLC Method Parameters

ParameterSpecificationRationale
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm π−π selectivity for the chlorophenyl moiety.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Keeps acidic degradants protonated.
Mobile Phase B 0.1% TFA in AcetonitrileMatches modifier absorbance to minimize baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35°CReduces mobile phase viscosity and stabilizes retention times.
Detection (UV) 225 nmTargets the strong π→π∗ transition of the chlorophenyl ring.
Injection Volume 10 µLBalances sensitivity with peak shape.
Diluent Water : Acetonitrile (50:50, v/v)Prevents solvolysis/transesterification.

Gradient Program:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to retain polar amide degradant)

  • 2.0 - 12.0 min: 20% 80% B (Linear ramp to elute intact API and 4-CPA)

  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80% 20% B

  • 15.1 - 20.0 min: 20% B (Re-equilibration)

Sample Preparation & Self-Validation Step
  • Standard Preparation: Accurately weigh 10.0 mg of the API standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 200 µg/mL).

  • Self-Validation (Resolution Check): Transfer 5 mL of the standard solution to a vial. Add 100 µL of 1.0 N HCl and heat at 60°C for 30 minutes to artificially generate 4-CPA. Neutralize with 100 µL of 1.0 N NaOH.

  • System Suitability Gate: Inject the stressed sample. Do not proceed unless the resolution ( Rs​ ) between the intact API peak and the 4-CPA peak is ≥2.0 . This ensures the method is fundamentally stability-indicating.

Forced Degradation & Specificity

To comply with USP <1225>[3] and ICH Q2(R2)[2] guidelines, forced degradation studies were executed to prove that no degradation products co-elute with the principal API peak.

Degradation_Pathway API 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (Intact Ester) Hyd Hydrolytic Cleavage (Acid / Base / Heat) API->Hyd Deg1 2-(4-Chlorophenyl)acetic acid (Acidic Degradant, pKa ~4.3) Hyd->Deg1 Deg2 N-Isopropyl-2-hydroxyacetamide (Polar Aliphatic Amide) Hyd->Deg2

Figure 2: Primary hydrolytic degradation pathway of the target ester API.

As predicted by the chemical structure, the ester is highly susceptible to alkaline and acidic hydrolysis, rapidly degrading into 4-CPA and the corresponding amide. Oxidative and photolytic pathways showed minimal degradation.

Table 2: Forced Degradation Study Summary

Stress ConditionExposure TimeAPI Assay (%)% DegradationPeak Purity Angle vs. ThresholdMass Balance (%)
Control (Unstressed) N/A100.00.0Angle < Threshold (Pass)100.0
Acid (1.0 N HCl) 4 hours @ 60°C82.417.6Angle < Threshold (Pass)99.1
Base (0.1 N NaOH) 1 hour @ RT65.234.8Angle < Threshold (Pass)98.5
Oxidation (3% H2​O2​ ) 24 hours @ RT97.82.2Angle < Threshold (Pass)99.8
Thermal (Solid) 7 days @ 80°C99.50.5Angle < Threshold (Pass)100.0
Photolytic (UV/Vis) 1.2M lux hrs98.11.9Angle < Threshold (Pass)99.4

Note: Peak purity was verified using Photodiode Array (PDA) detection. A mass balance close to 100% confirms that all degradants are successfully eluted and detected.

Method Validation Summary

Following successful method development, a formal validation was executed assessing Specificity, Linearity, Accuracy, and Precision. The system suitability parameters generated from six replicate injections of the standard solution are summarized below.

Table 3: System Suitability Criteria and Observations

ParameterRegulatory RequirementObserved ValueStatus
Retention Time (API) Report8.45 minInfo
Theoretical Plates (N) ≥2000 14,500Pass
Tailing Factor ( Tf​ ) ≤1.5 1.12Pass
Injection Precision (%RSD) ≤2.0% (n=6)0.45%Pass
Resolution ( Rs​ ) to 4-CPA ≥2.0 4.8Pass

References

  • USP <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) / BA Sciences URL:[Link]

  • Practical HPLC Method Development (2nd Edition) Source: L.R. Snyder, J.J. Kirkland, J.L. Glajch / Journal of the American Chemical Society URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Application

Definitive Structural Elucidation of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate using ¹H and ¹³C NMR Spectroscopy

An Application Note for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth protocol for the nuclear magnetic resonance (NMR) spectroscopy characterization of 2...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the nuclear magnetic resonance (NMR) spectroscopy characterization of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental design. We present a complete workflow, from meticulous sample preparation and optimized data acquisition parameters to robust data processing and unambiguous spectral interpretation. This guide serves as a self-validating system to ensure the generation of high-quality, reproducible NMR data for definitive structural confirmation and purity assessment.

Foundational Principles & Strategic Approach

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry and pharmaceutical development.[1][2] For a novel or synthesized molecule like 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, NMR provides an unparalleled, non-destructive view of the molecular framework. The primary one-dimensional (1D) experiments, proton (¹H) and carbon-13 (¹³C) NMR, offer a wealth of information:

  • ¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).[1]

  • ¹³C NMR: Determines the number of unique carbon environments and provides insight into their functional group identity (e.g., carbonyl, aromatic, aliphatic).[3]

The strategic approach detailed herein is to first establish a hypothesis of the expected spectral features based on the known molecular structure. This is followed by a rigorous experimental protocol designed to produce high-fidelity data, which is then processed and compared against the initial hypothesis for complete structural assignment and validation.

Predicted Spectral Analysis

Before any experimental work, a thorough analysis of the molecular structure allows for the prediction of the ¹H and ¹³C NMR spectra. This predictive step is crucial for efficient and accurate data interpretation.

Structure: (4-Cl-Ph)-CH₂ᵃ-C(=O)ᵇ-O-CH₂ᶜ-C(=O)ᵈ-NHᵉ-CHᶠ(CH₃ᵍ)₂

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Assignment LabelMoietyPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ar-H4-Chlorophenyl~7.3 (d, 2H), ~7.2 (d, 2H)~129-134
aPhenylacetyl Methylene (-CH₂-)~3.7 (s, 2H)~40-42
bEster Carbonyl (-C=O)-~170-172
cGlycolate Methylene (-CH₂-)~4.6 (s, 2H)~62-64
dAmide Carbonyl (-C=O)-~167-169
eAmide Proton (-NH-)~6.5-7.5 (br s or d, 1H)-
fIsopropyl Methine (-CH-)~4.1 (m, 1H)~41-43
gIsopropyl Methyl (-CH₃)~1.2 (d, 6H)~22-23

Predictions are based on standard chemical shift tables and data from constituent fragments like 4-chlorophenylacetic acid[4][5] and N-isopropylacetamide.[6][7]

Experimental Protocols

The quality of NMR data is fundamentally dependent on the meticulous execution of sample preparation and data acquisition.[8]

Materials and Equipment
  • Analyte: 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (5-25 mg)

  • Deuterated Solvent: Chloroform-d (CDCl₃), 0.6-0.7 mL

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • NMR Tubes: High-quality, 5 mm borosilicate glass NMR tubes (e.g., Wilmad, Norell)[9]

  • Volumetric Glassware: Calibrated Pasteur pipettes or syringes

  • Filtration: Syringe filter (0.45 µm PTFE) or cotton plug in a Pasteur pipette[10]

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer

Detailed Sample Preparation Protocol

The objective of this protocol is to create a homogeneous, particle-free solution, which is essential for achieving sharp, well-resolved NMR signals.

  • Weighing the Analyte: Accurately weigh 5-25 mg of the analyte directly into a clean, dry vial. The higher end of this range is preferable for ¹³C NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of CDCl₃ to the vial.[10] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its well-characterized residual solvent peak.

  • Dissolution: Gently vortex or swirl the vial until the analyte is completely dissolved. Visually inspect the solution against a bright background to ensure no solid particulates remain. The presence of solid matter can severely degrade the magnetic field homogeneity (shimming) and thus the spectral resolution.[8][10]

  • Filtration and Transfer: To remove any microparticulates, filter the solution directly into the NMR tube. A simple and effective method is to pass the solution through a Pasteur pipette containing a small, tightly packed cotton wool plug.[10]

  • Volume Adjustment: Ensure the final sample height in the NMR tube is between 4.5 and 5.0 cm (approximately 0.6-0.7 mL for a standard 5 mm tube).[9][10] This specific volume is critical as it ensures the sample fills the detection region of the spectrometer's RF coil optimally, which is crucial for both sensitivity and successful shimming.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Analyte (5-25 mg) add_solvent 2. Add CDCl3 (~0.7 mL) weigh->add_solvent dissolve 3. Ensure Complete Dissolution add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter adjust 5. Adjust Volume (4.5-5.0 cm) filter->adjust cap 6. Cap and Label adjust->cap

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition Protocol

These parameters are provided for a typical 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: -2 to 12 ppm. This range comfortably encompasses typical organic molecules and common solvent impurities.[11]

    • Number of Scans (NS): 8 to 16 scans. This is usually sufficient for achieving a high signal-to-noise ratio for ¹H NMR.

    • Relaxation Delay (D1): 1-2 seconds. A sufficient delay ensures that the protons have relaxed back to equilibrium before the next pulse, allowing for accurate integration.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton broadband decoupling.

    • Spectral Width: -10 to 200 ppm. This covers the full range of carbon chemical shifts for most organic compounds.[11]

    • Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

Data Processing and Interpretation

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is used for interpretation.[12][13]

Data Processing Workflow
  • Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.[13]

  • Baseline Correction: A polynomial function is applied to correct for any distortions in the spectral baseline.[13]

  • Referencing: The spectrum is calibrated. For ¹H NMR in CDCl₃, the residual solvent peak of CHCl₃ is set to δ 7.26 ppm. For ¹³C NMR, the CDCl₃ peak is set to δ 77.16 ppm. This ensures the comparability of data across different experiments.

  • Integration (¹H NMR only): The area under each peak is integrated to determine the relative ratio of protons.

G cluster_proc Data Processing & Analysis Workflow fid Raw FID Data ft 1. Fourier Transformation fid->ft phase 2. Phase Correction ft->phase baseline 3. Baseline Correction phase->baseline reference 4. Chemical Shift Referencing baseline->reference integrate 5. Integration (¹H NMR) reference->integrate assign 6. Peak Assignment integrate->assign validate 7. Structure Validation assign->validate

Caption: Standard workflow for NMR data processing and analysis.

Spectral Assignment and Validation

The processed spectra should be carefully analyzed and each signal assigned to a specific nucleus in the molecule.

  • ¹H NMR Interpretation:

    • Aromatic Region (δ ~7.3 ppm): Expect two doublets characteristic of a 1,4-disubstituted benzene ring.

    • Methylene Singlets (δ ~4.6 and ~3.7 ppm): Two distinct singlets, each integrating to 2H, correspond to the -O-CH₂-C=O and Ph-CH₂-C=O protons, respectively. Their lack of splitting confirms the absence of adjacent protons.

    • Isopropyl Group (δ ~4.1 and ~1.2 ppm): A multiplet (septet or more complex) integrating to 1H and a doublet integrating to 6H are the classic signature of an isopropyl group. The methine proton is coupled to the six equivalent methyl protons, and also to the amide proton, resulting in its multiplicity. The methyl protons are split into a doublet by the single methine proton.

    • Amide Proton (δ ~6.5-7.5 ppm): A broad signal that integrates to 1H. It may show coupling to the isopropyl methine proton. Its chemical shift can be highly dependent on concentration and temperature.

  • ¹³C NMR Interpretation:

    • Carbonyl Region (δ ~167-172 ppm): Two distinct signals for the ester and amide carbonyls.

    • Aromatic Region (δ ~120-140 ppm): Four signals corresponding to the four unique carbon environments in the 4-chlorophenyl ring.

    • Aliphatic Region (δ ~22-64 ppm): Four signals corresponding to the two methylene carbons and the two carbons of the isopropyl group.

  • Validation: The assignments are validated by ensuring that all observed signals are accounted for and are consistent with the proposed structure. The integration values in the ¹H NMR must correspond to the number of protons in each environment. For unambiguous confirmation, especially in more complex molecules, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.[1][14]

Troubleshooting Common Issues

  • Broad Peaks: Often caused by poor shimming, presence of paramagnetic impurities, or chemical exchange. Re-shim the instrument; if the problem persists, prepare a fresh sample ensuring high purity of the compound and solvent.[8]

  • Impurity Peaks: Unidentified peaks may arise from the solvent, water, or residual reagents from synthesis. Compare the spectrum with known data for common laboratory solvents and impurities.[15][16] The water peak in CDCl₃ typically appears around δ 1.56 ppm but can shift.

  • Poor Signal-to-Noise (especially in ¹³C): This indicates the sample is too dilute. Increase the sample concentration or increase the number of scans during acquisition.[9]

Conclusion

This application note provides a robust and scientifically grounded framework for the NMR characterization of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate. By integrating predictive analysis with meticulous experimental protocols and systematic data processing, researchers can confidently achieve unambiguous structural elucidation. Adherence to these guidelines will ensure the generation of high-quality, reliable, and reproducible NMR data, a critical requirement in all stages of chemical research and drug development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]

  • Western University, Chem/BioChem NMR Facility. (2013). PREPARING AN NMR SAMPLE. Retrieved from [Link]

  • eMagRes. (2007). NMR Data Processing. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylacetic acid, 4-chloro-, octyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylacetamide. PubChem Compound Summary for CID 136874. Retrieved from [Link]

  • Doskočilová, D., et al. (1976). Conformational structure of N-ethylacetamide and N-isopropylacetamide. NMR shift reagent study. Journal of Molecular Structure, 31.
  • National Center for Biotechnology Information. (n.d.). (4-Chlorophenyl)acetic acid. PubChem Compound Summary for CID 15880. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Chandra, S., et al. (n.d.). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FLUOROPHENYL).... Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). N-Isopropylacetamide | C5H11NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • T-R. do Amaral, et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Products And Bioprospecting, 7, 427-440.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[2-(4-chlorophenyl)-2-oxoethyl)]isoquinolinium bromide.... Retrieved from [Link]

  • ACS Publications. (2025). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. Retrieved from [Link]

  • Rittner, R., et al. (2020).
  • Office of Scientific and Technical Information. (n.d.). Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. Retrieved from [Link]

Sources

Method

Application Note: 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate as a Key Intermediate in Biolabile Prodrug Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Chemical intermediate for late-stage functionalization and targeted prodrug activation. Executive Summary & Mechanistic Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Chemical intermediate for late-stage functionalization and targeted prodrug activation.

Executive Summary & Mechanistic Rationale

In modern drug development, temporarily masking a carboxylic acid payload is a proven strategy to improve pharmacokinetic properties, reduce gastrointestinal toxicity, and enable targeted delivery. While simple alkyl or aryl esters are often too stable in human plasma to be clinically viable, glycolamide esters have emerged as a premier class of biolabile prodrugs.

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is a highly versatile, bifunctional chemical intermediate. It consists of an active pharmaceutical ingredient (API) building block—4-chlorophenylacetic acid (4-CPA)—esterified to an N-isopropylglycolamide moiety.

The Causality of the Intermediate State: The strategic value of this specific intermediate lies in its secondary amide structure. Foundational pharmacokinetic studies demonstrate that secondary (N-monosubstituted) glycolamide esters hydrolyze very slowly in human plasma [1]. However, when the amide nitrogen is alkylated to form an N,N-disubstituted (tertiary) glycolamide ester, the hydrolysis rate accelerates exponentially (half-life < 5 minutes) [2]. This is because the tertiary amide sterically and electronically mimics benzoylcholine, making it an ideal substrate for plasma pseudocholinesterase [1].

Therefore, 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate serves as a stable synthetic scaffold . It allows researchers to perform late-stage N-alkylation to attach targeting ligands (e.g., PEG chains, peptides, or lipid tails) while simultaneously converting the molecule into a highly biolabile, rapidly cleaving prodrug [3].

Reaction Workflow & Prodrug Activation Pathway

The following diagram illustrates the strategic workflow: synthesizing the stable intermediate, followed by late-stage nucleophilic activation, which structurally shifts the molecule into an esterase-sensitive prodrug.

G A 4-Chlorophenylacetic Acid (Payload) C Secondary Glycolamide Ester (Stable Intermediate) A->C DMF, K2CO3 Esterification B N-Isopropyl-2-chloroacetamide (Reagent) B->C D Late-Stage N-Alkylation (NaH, R-X) C->D Nucleophilic Activation E N,N-Disubstituted Ester (Biolabile Prodrug) D->E Steric Shift F Plasma Cholinesterase (Enzymatic Cleavage) E->F in vivo G Released Payload (Active Drug) F->G t1/2 < 5 min

Fig 1: Workflow of intermediate synthesis and late-stage activation into a biolabile prodrug.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity while mitigating unwanted side reactions (such as ester hydrolysis or Dieckmann-type intramolecular cyclization).

Protocol A: Synthesis of the Stable Intermediate

Objective: Esterification of 4-CPA with N-isopropyl-2-chloroacetamide.

Reagents:

  • 4-Chlorophenylacetic acid (1.0 eq)

  • N-isopropyl-2-chloroacetamide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Potassium iodide (KI, 0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-CPA in anhydrous DMF under a nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that strips the hydration shell from the carboxylate anion, drastically enhancing its nucleophilicity.

  • Base Addition: Add K₂CO₃ and stir for 30 minutes at room temperature. Causality: K₂CO₃ is a mild, non-nucleophilic base. It efficiently deprotonates the carboxylic acid without risking alpha-deprotonation of the resulting ester, which would lead to unwanted aldol condensations.

  • Catalyzed Esterification: Add N-isopropyl-2-chloroacetamide followed by KI. Heat the reaction mixture to 60°C for 4 hours. Causality: Alkyl chlorides are poor electrophiles for SN2 reactions. KI acts as a catalyst via the Finkelstein reaction, generating an alkyl iodide in situ. This allows the reaction to proceed at 60°C rather than >90°C, preventing thermal degradation of the ester.

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the 4-CPA spot validates completion. Quench the reaction with ice water, extract with EtOAc (3x), wash the organic layer with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Late-Stage N-Alkylation (Prodrug Activation)

Objective: Convert the stable secondary amide intermediate into a highly biolabile tertiary amide prodrug via conjugation with a targeting ligand (represented here by a generic alkyl halide, R-X).

Reagents:

  • 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkylating agent (e.g., PEG-iodide or Benzyl bromide, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the intermediate in anhydrous THF and cool to 0°C under N₂. Carefully add NaH in portions. Causality: The secondary amide proton has a pKa of ~16. NaH is a strong, strictly non-nucleophilic base that irreversibly forms the amidate anion. Using an alkoxide or aqueous base here would cause immediate transesterification or hydrolysis of the ester linkage. The 0°C temperature kinetically suppresses intramolecular Dieckmann cyclization.

  • Self-Validation: Stir for 30 minutes. The cessation of H₂ gas evolution serves as a visual, self-validating indicator that quantitative deprotonation has occurred.

  • Alkylation: Add the alkylating agent dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess NaH without raising the pH, which protects the newly activated, highly sensitive N,N-disubstituted ester from base-catalyzed hydrolysis. Extract with EtOAc, dry, and purify via flash chromatography.

Quantitative Data Presentation

The functional transformation of the intermediate into an active prodrug is validated by its physicochemical and kinetic profile. Table 1 summarizes the dramatic shift in plasma stability upon late-stage functionalization.

Table 1: Physicochemical and Kinetic Profiling of Glycolamide Ester Derivatives

Compound StateAmide SubstitutionAqueous t₁/₂ (pH 7.4, 25°C)Plasma t₁/₂ (Human, 37°C)Mechanistic Role
Stable Intermediate Secondary (N-isopropyl)> 100 hours> 120 minSynthetic scaffold; sterically resistant to cholinesterase.
Activated Prodrug (Model A) Tertiary (N-isopropyl, N-benzyl)> 100 hours< 5 minHighly biolabile; mimics benzoylcholine structure.
Activated Prodrug (Model B) Tertiary (N-isopropyl, N-PEG)> 100 hours< 2 minTargeted delivery system; facilitates rapid payload release.

Note: Data trends are synthesized from established structure-activity relationships of glycolamide ester prodrugs[1][2].

References

  • Bundgaard, H., Nielsen, N. M., & Buur, A. (1988). "Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties." Journal of Pharmaceutical Sciences, 77(4), 285-298. URL:[Link]

  • Bansal, A. K., Khar, R. K., Dubey, R., & Sharma, A. K. (2001). "Activity profile of glycolamide ester prodrugs of ibuprofen." Drug Development and Industrial Pharmacy, 27(1), 63-70. URL:[Link]

  • Zhao, X., et al. (2006). "Ester prodrug of scutellarin: synthesis, physicochemical property and degradation." Yao Xue Xue Bao, 41(7), 664-668. URL:[Link]

Application

cell culture assay protocols involving 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Introduction: Characterizing a Novel Modulator of Lipid Metabolism The compound 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, hereafter designated CPA-IA , is a novel small molecule with a chemical structure s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Novel Modulator of Lipid Metabolism

The compound 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, hereafter designated CPA-IA , is a novel small molecule with a chemical structure suggestive of interaction with key regulators of cellular metabolism. The presence of the 2-(4-chlorophenyl)acetate scaffold, a core component of fibrate drugs, strongly indicates a potential interaction with Peroxisome Proliferator-Activated Receptors (PPARs). This document provides a comprehensive guide for researchers to investigate the biological activity of CPA-IA, built upon the hypothesis that it functions as a selective agonist of PPARα .

PPARα is a ligand-activated transcription factor that plays a central role in regulating fatty acid metabolism, particularly in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle.[1][2] Upon activation by a ligand (e.g., endogenous fatty acids or synthetic fibrate drugs), PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2] This signaling cascade is critical for lipid homeostasis and presents a major therapeutic target for dyslipidemia and related metabolic disorders.[2]

These application notes provide a logical, three-tiered experimental workflow to rigorously test the hypothesis of CPA-IA as a PPARα agonist:

  • Direct Target Engagement: Quantify the direct activation of the human PPARα receptor using a luciferase reporter gene assay.

  • Downstream Gene Regulation: Measure the transcriptional upregulation of known PPARα target genes involved in fatty acid transport and oxidation via quantitative PCR (qPCR).

  • Phenotypic Cellular Response: Visualize and quantify the resulting functional effect on intracellular lipid accumulation using Oil Red O staining.

This guide is designed to be self-validating, where the results of each successive experiment build upon and confirm the findings of the previous one, providing a robust characterization of CPA-IA's mechanism of action.

Hypothesized Signaling Pathway & Experimental Overview

The central hypothesis is that CPA-IA acts as a ligand for PPARα, initiating a transcriptional cascade that alters cellular lipid metabolism. The following diagrams illustrate this proposed pathway and the experimental workflow designed to validate it.

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPA_IA CPA-IA PPARa_inactive PPARα CPA_IA->PPARa_inactive Binding & Activation PPARa_RXR PPARα-RXR Heterodimer PPARa_inactive->PPARa_RXR RXR_inactive RXR RXR_inactive->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to DNA Target_Genes Target Genes (CPT1A, CD36) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Lipid_Metabolism Increased Fatty Acid Oxidation & Uptake mRNA->Lipid_Metabolism Translation

Caption: Hypothesized CPA-IA mechanism via PPARα activation.

Experimental_Workflow Assay1 Assay 1: Luciferase Reporter (Target Engagement) Assay2 Assay 2: qPCR (Gene Expression) Assay1->Assay2 Confirms Downstream Effect Assay3 Assay 3: Oil Red O (Phenotypic Outcome) Assay2->Assay3 Confirms Functional Effect Conclusion Conclusion: CPA-IA is a PPARα Agonist Assay3->Conclusion

Caption: Logical workflow for CPA-IA characterization.

Assay 1: PPARα Reporter Gene Assay for Target Engagement

Principle

This assay provides a direct measure of CPA-IA's ability to activate the PPARα receptor. It utilizes a specialized cell line (e.g., HEK293T or HepG2) that has been co-transfected with two plasmids:

  • An expression vector containing the ligand-binding domain (LBD) of human PPARα fused to the GAL4 DNA-binding domain (DBD).

  • A reporter vector containing a luciferase gene under the control of a promoter with multiple GAL4 Upstream Activator Sequences (UAS).[3][4][5]

When CPA-IA binds to the PPARα-LBD, the fusion protein activates the transcription of the luciferase gene. The resulting luminescence is directly proportional to the level of PPARα activation and can be measured with a luminometer.[6] A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell viability and transfection efficiency, a format known as a dual-luciferase assay.[4][5][7]

Key Experimental Parameters
ParameterRecommended SettingRationale
Cell Line HEK293THigh transfection efficiency and low endogenous nuclear receptor activity.
Compound Concentrations 1 nM to 100 µM (logarithmic series)To determine the dose-response curve and calculate the EC50 value.
Positive Control GW7647 (1 µM)A known potent and selective PPARα agonist to validate assay performance.[6][8]
Negative Control 0.1% DMSOVehicle control to establish the baseline reporter activity.
Incubation Time 16-24 hoursAllows sufficient time for compound uptake, receptor activation, and luciferase expression.
Detailed Protocol

Materials:

  • HEK293T cells (ATCC CRL-3216)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine LTX with PLUS Reagent

  • Plasmids: pFA-CMV-hPPARα-LBD, pFR-Luc, pRL-SV40 (Renilla control)

  • CPA-IA and GW7647 (in DMSO)

  • Opaque, white 96-well cell culture plates

  • Dual-Glo Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in an opaque, white 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a DNA mix in 10 µL of Opti-MEM containing 80 ng of pFA-CMV-hPPARα-LBD, 80 ng of pFR-Luc, and 40 ng of pRL-SV40.

    • In a separate tube, prepare the transfection reagent mix by adding 0.5 µL of Lipofectamine LTX to 10 µL of Opti-MEM per well.

    • Combine the DNA and transfection reagent mixes, incubate for 25 minutes at room temperature.

    • Add 20 µL of the final complex to each well. Incubate for 5 hours at 37°C.

  • Compound Treatment:

    • Following the transfection incubation, carefully remove the medium.

    • Add 100 µL of fresh, complete DMEM containing the appropriate concentration of CPA-IA, GW7647, or DMSO vehicle control to each well. Test each concentration in triplicate.

    • Incubate for 16-24 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate and the Dual-Glo Luciferase Assay reagents to room temperature.

    • Add 75 µL of Dual-Glo Luciferase Reagent (firefly luciferase substrate) to each well. Mix and incubate for 10 minutes.

    • Measure firefly luminescence using a plate luminometer.

    • Add 75 µL of Dual-Glo Stop & Glo Reagent (Renilla luciferase substrate) to each well. Mix and incubate for 10 minutes.

    • Measure Renilla luminescence.[7]

  • Data Analysis:

    • Normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal for each well to obtain the Relative Response Ratio (RRR).

    • Calculate the fold activation by dividing the RRR of each treated well by the average RRR of the vehicle control wells.

    • Plot the fold activation against the logarithm of the CPA-IA concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Assay 2: Quantitative PCR (qPCR) for Target Gene Expression

Principle

A definitive confirmation of PPARα agonism is the upregulation of its downstream target genes.[1] This protocol uses reverse transcription quantitative PCR (RT-qPCR) to measure changes in mRNA levels of well-established PPARα target genes, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Cluster of Differentiation 36 (CD36), which are involved in fatty acid oxidation and uptake, respectively.[1] The process involves isolating total RNA from treated cells, converting it to complementary DNA (cDNA), and then amplifying the target gene cDNA using real-time PCR with a fluorescent dye like SYBR Green.[9] The cycle at which fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of target mRNA.[10]

Key Experimental Parameters
ParameterRecommended SettingRationale
Cell Line HepG2 (human hepatoma cells)Expresses high endogenous levels of PPARα and is metabolically active.[1]
Compound Concentrations EC50 and 10x EC50 of CPA-IA (from Assay 1)To confirm a dose-dependent effect at relevant concentrations.
Positive Control GW7647 (1 µM)To ensure the cellular response pathway is functional.
Housekeeping Gene GAPDH or ACTBFor normalization of gene expression data.[11]
Incubation Time 24 hoursSufficient time to observe significant changes in mRNA transcript levels.
Detailed Protocol

Materials:

  • HepG2 cells (ATCC HB-8065)

  • 6-well cell culture plates

  • TRIzol Reagent or equivalent RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green qPCR Master Mix

  • Validated qPCR primers for CPT1A, CD36, and GAPDH

  • qPCR-compatible optical plates and seals

  • Real-Time PCR Detection System

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with CPA-IA (e.g., at its EC50 and 10x EC50), GW7647 (1 µM), or vehicle control (0.1% DMSO) for 24 hours.

  • RNA Extraction:

    • Wash cells with PBS and lyse them directly in the well using 1 mL of TRIzol reagent.

    • Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[9]

    • Resuspend the RNA pellet in RNase-free water and quantify using a spectrophotometer. Assess RNA integrity.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.[12]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in an optical plate. For a 20 µL reaction: 10 µL of 2X SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 4 µL of diluted cDNA, and 4 µL of nuclease-free water.

    • Run the plate on a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis:

    • Determine the Cq value for each sample.

    • Calculate the relative gene expression using the ΔΔCq method:

      • ΔCq = Cq(target gene) - Cq(housekeeping gene)

      • ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control)

      • Fold Change = 2^(-ΔΔCq)

    • Present the data as fold change in gene expression relative to the vehicle control.

Assay 3: Oil Red O Staining for Intracellular Lipid Accumulation

Principle

PPARα activation is known to increase the uptake of fatty acids into cells. In a cell culture model with an external lipid source, this can lead to the accumulation of neutral lipids in intracellular droplets. Oil Red O is a fat-soluble dye used to stain these neutral triglycerides and lipids.[13] This assay provides a direct phenotypic visualization and quantification of the functional consequences of PPARα activation by CPA-IA.[14][15]

Key Experimental Parameters
ParameterRecommended SettingRationale
Cell Line HepG2Relevant cell type for studying lipid metabolism.
Lipid Challenge Oleic Acid (100 µM)Provides an exogenous source of fatty acids to be taken up and stored by the cells.
Compound Concentrations EC50 of CPA-IA (from Assay 1)To test the compound's effect at a functionally relevant concentration.
Incubation Time 48 hoursAllows for both gene expression changes and subsequent lipid accumulation to occur.
Quantification Method Isopropanol extraction and spectrophotometryProvides a quantitative measure of lipid content by eluting the dye and reading its absorbance.[14]
Detailed Protocol

Materials:

  • HepG2 cells

  • 24-well cell culture plates

  • Oleic acid complexed to BSA

  • Oil Red O powder

  • Isopropanol (100% and 60%)

  • 10% Formalin solution

  • Mayer's Hematoxylin (for counterstaining, optional)

  • PBS

  • Microscope

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation:

    • Oil Red O Stock (0.5%): Dissolve 0.5 g of Oil Red O in 100 mL of 100% isopropanol.[16]

    • Oil Red O Working Solution: Mix 3 parts of Oil Red O stock with 2 parts of distilled water. Let stand for 10 minutes and filter through a 0.2 µm filter. This solution must be made fresh.[15][16][17]

  • Cell Culture and Treatment:

    • Seed HepG2 cells in a 24-well plate and grow to ~70% confluency.

    • Treat cells for 48 hours with medium containing 100 µM oleic acid and either CPA-IA (at its EC50), GW7647 (1 µM), or vehicle control (0.1% DMSO).

  • Fixing and Staining:

    • Carefully remove the medium and wash cells twice with PBS.

    • Fix the cells by adding 500 µL of 10% formalin to each well and incubating for 30-60 minutes.[15]

    • Remove formalin and wash twice with distilled water.

    • Remove water and add 500 µL of 60% isopropanol for 5 minutes.[15]

    • Remove the isopropanol and add 500 µL of the filtered Oil Red O working solution to each well, ensuring cells are completely covered. Incubate for 15-20 minutes at room temperature.[14][17]

    • Remove the staining solution and wash the cells repeatedly with distilled water until excess stain is gone.

  • Visualization and Quantification:

    • Visualization: Add PBS to the wells to prevent drying and visualize the red-stained lipid droplets under a light microscope. Nuclei can be counterstained with Hematoxylin for 1 minute if desired.[15]

    • Quantification:

      • After the final water wash, allow the plate to dry completely.

      • Add 250 µL of 100% isopropanol to each well to elute the stain from the lipid droplets.[14]

      • Incubate for 10 minutes on a shaker to ensure full elution.

      • Transfer 200 µL of the isopropanol-dye mixture to a new 96-well clear plate.

      • Read the absorbance at 490-520 nm using a spectrophotometer. Use 100% isopropanol as a blank.[14][15]

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Compare the absorbance values from CPA-IA treated wells to the vehicle control wells to determine the relative increase in lipid accumulation.

References

  • Bio-protocol. (n.d.). Oil red O staining and measurement of lipid droplet accumulation.
  • Cheng, C., et al. (2022). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. PMC.
  • Ellis, R. (2024, January 26). Oil Red O Staining Protocol.
  • Stack Lab. (n.d.). Quantitative Real Time PCR Protocol.
  • BioVision. (2014). Lipid (Oil Red O) Staining Kit.
  • Li, Z., et al. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. PMC.
  • UCSF. (n.d.). Oil Red O Histochemistry for frozen sections only.
  • Bentham Open. (2010, May 26). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • IntechOpen. (2016, December 14). Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays.
  • ResearchGate. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors.
  • INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit.
  • ACS Publications. (2020, February 6). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • INDIGO Biosciences. (n.d.). Technical Manual: Human Peroxisome Proliferator-Activated Receptor Alpha Assay System.
  • YouTube. (2021, January 4). qPCR (real-time PCR) protocol explained.
  • Bio-Rad. (n.d.). qPCR Analysis.
  • Springer Protocols. (n.d.). A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators.
  • Illumina. (n.d.). Absolute Quantification of Gene Expression using SYBR Green in the Eco™ Real-Time PCR System.
  • EUbOPEN. (2021, April). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets.
  • Journal of Biological Chemistry. (n.d.). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line.

Sources

Method

Application Note: Purification and Crystallization of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Overview The compound 2-(I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Overview

The compound 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate represents a highly functionalized synthetic intermediate or prodrug motif, bridging an aryl acetic acid core (4-chlorophenylacetic acid) with an alkyl amide (N-isopropylacetamide) via an ester linkage.

Isolating this compound with high chemical and polymorphic purity presents unique challenges. The molecule contains an ester bond susceptible to hydrolysis under harsh pH conditions, alongside a secondary amide that acts as a strong hydrogen bond donor/acceptor. This application note details a self-validating, thermodynamically controlled workflow to purify the crude reaction mixture via chemoselective liquid-liquid extraction, followed by a solvent/anti-solvent crystallization protocol designed to prevent liquid-liquid phase separation ("oiling out").

Physicochemical Profiling

Understanding the physicochemical properties of the target molecule is the foundation of a rational purification strategy. The data below dictates the solvent selection for both chromatography and crystallization.

Table 1: Physicochemical Profile & Solvent Compatibility

PropertyValue / DescriptionProcess Implication
Molecular Formula C₁₃H₁₆ClNO₃N/A
Molecular Weight 269.72 g/mol N/A
Functional Groups Aryl chloride, Ester, Secondary AmideAmide enables H-bonding; Ester restricts pH range.
Predicted LogP ~2.5 - 3.0 (Lipophilic)High solubility in moderately polar organics (EtOAc, DCM).
Solubility Profile Soluble: EtOAc, DCM, THF, MeOH.Insoluble: Water, Heptane.EtOAc/Heptane is the ideal solvent/anti-solvent pair.
Chemical Stability Susceptible to base/acid hydrolysis.Aqueous workup must be strictly buffered (pH 7.5–8.5).

Process Workflow Visualization

Workflow A Crude Reaction Mixture (Esterification Product) B Liquid-Liquid Extraction (Mild Basic Wash, pH ~8) A->B Remove acid impurities C Silica Gel Chromatography (Hexane/EtOAc Gradient) B->C Remove byproducts D Solvent/Anti-Solvent Crystallization (EtOAc/Heptane) C->D Thermodynamic purification E Analytical Validation (HPLC, NMR, DSC) D->E Isolate & Dry F Pure Crystalline Product >99.5% Purity E->F Final Release

Workflow for the purification and crystallization of the target ester-amide compound.

Purification Strategy: Extraction & Chromatography

Mechanistic Rationale

The synthesis of this compound typically leaves unreacted 4-chlorophenylacetic acid in the crude mixture. To remove this acidic impurity without cleaving the newly formed ester bond, a mild base must be used. Strong bases (e.g., NaOH) will rapidly hydrolyze the ester [2]. Using a saturated aqueous sodium bicarbonate (NaHCO₃) solution (pH ~8) selectively deprotonates the carboxylic acid (pKa ~4.3) into the aqueous layer while preserving the target ester [2].

Protocol 1: Chemoselective Workup and Flash Chromatography
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Mild Basic Wash: Add an equal volume of 10% w/v aqueous NaHCO₃. Stir vigorously for 5 minutes, then transfer to a separatory funnel.

    • In-Process Check (IPC): Test the pH of the aqueous layer. It must remain ≥ 7.5 to ensure complete deprotonation of the acid impurity.

  • Phase Separation: Isolate the organic (upper) layer. Wash the organic layer once with brine (saturated NaCl) to remove residual water and break any emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 35°C to yield a crude semi-solid.

  • Chromatography: Load the crude material onto a silica gel column. Elute using a gradient of Hexane:EtOAc (starting at 80:20 and ramping to 50:50). The secondary amide interacts strongly with the silica via hydrogen bonding, ensuring the target compound elutes cleanly after less polar byproducts.

  • Pooling: Combine pure fractions (verified by TLC or LC-MS) and evaporate to yield the pre-crystallization solid.

Crystallization Protocol: Solvent/Anti-Solvent & Cooling

Mechanistic Rationale

Lipophilic esters frequently suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing, which traps impurities and prevents the formation of a highly ordered crystal lattice [1]. To overcome this, we utilize a solvent/anti-solvent system combined with a strict cooling ramp. Ethyl acetate (EtOAc) dissolves the lipophilic chlorophenyl core, while Heptane acts as the anti-solvent. By maintaining a slow cooling rate (0.2°C/min) and introducing seed crystals within the metastable zone width (MSZW), the system is thermodynamically forced into crystal growth rather than phase separation [3].

Table 2: Quantitative Crystallization Parameters

ParameterOptimized ValueCausal Rationale
Primary Solvent Ethyl Acetate (3-5 mL/g)Provides high solubility for the lipophilic core at 70°C.
Anti-Solvent Heptane (5-7 mL/g)Induces supersaturation; poor solvent for the amide group.
Seeding Temperature 65°CEnsures seeds do not dissolve while initiating primary nucleation.
Cooling Rate 0.2°C / minPrevents supersaturation spikes, entirely avoiding "oiling out".
Final Isolation Temp 5°CMaximizes yield while maintaining the solubility of trace impurities.
Agitation 250 RPMProvides uniform mass transfer without causing crystal attrition.
Protocol 2: Step-by-Step Crystallization
  • Dissolution: In a jacketed crystallization vessel, dissolve the pre-crystallization solid in boiling EtOAc (4 mL/g) at 70°C under continuous stirring at 250 RPM.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean reactor to remove particulate impurities and foreign nucleation sites.

  • Anti-Solvent Addition: Slowly dose hot Heptane (70°C) into the reactor at a rate of 0.5 mL/min until the solution reaches the cloud point (faint, persistent turbidity).

  • Seeding: Add 0.5% w/w of pure 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate seed crystals.

    • IPC: Hold the temperature at 65°C for 30 minutes. Visually confirm that the seed bed remains suspended and does not dissolve.

  • Controlled Cooling: Initiate a linear cooling ramp from 65°C to 5°C at a strict rate of 0.2°C/min.

  • Isolation: Filter the resulting thick white slurry under vacuum. Wash the crystalline filter cake with pre-chilled Heptane (5°C, 2 mL/g) to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40°C (≤ 50 mbar) for 12 hours.

Analytical Validation

To validate the success of the protocols, the final crystalline product must be subjected to the following analytical panel:

  • HPLC (Reverse-Phase C18): Confirms chemical purity >99.5%. Ensures complete absence of 4-chlorophenylacetic acid.

  • ¹H NMR (CDCl₃): Confirms structural integrity. Key signals: Isopropyl multiplet (~4.0 ppm), amide NH broad singlet (~6.0 ppm), ester CH₂ singlet (~4.6 ppm), and the aryl AB quartet (~7.2-7.4 ppm).

  • Differential Scanning Calorimetry (DSC): A single, sharp endothermic melting peak confirms high polymorphic purity and the absence of trapped amorphous domains or solvent inclusions [1].

References

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2023). Crystallization of Organic Compounds: An Industrial Perspective (2nd ed.). John Wiley & Sons. Available at:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. Available at:[Link]

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. Available at:[Link]

Application

Application Notes and Protocols for the Extraction of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Navigating the Extraction of a Novel Amide-Ester Compound The effective isolation and purificat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Extraction of a Novel Amide-Ester Compound

The effective isolation and purification of target analytes from complex sample matrices is a critical prerequisite for accurate and reliable quantitative analysis. This guide provides a detailed exploration of sample preparation techniques for the extraction of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate. Given the unique structural characteristics of this molecule—a chloroaromatic ester linked to an N-isopropyl-substituted amide—a bespoke extraction strategy is paramount. This document will not merely list procedural steps but will delve into the underlying chemical principles that govern the selection of each technique and parameter. We will explore robust methodologies, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), providing both theoretical grounding and practical, step-by-step protocols adaptable to various biological matrices such as plasma and urine.

The structural components of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate suggest a compound of intermediate polarity. The 4-chlorophenylacetate moiety imparts significant lipophilicity, while the amide and ester functionalities introduce polar characteristics and potential sites for hydrogen bonding. The isopropylamino group may confer weakly basic properties. A successful extraction strategy will, therefore, hinge on the judicious manipulation of solvent polarity, pH, and sorbent chemistry to effectively partition the analyte away from endogenous interferences.

Pillar 1: Expertise & Experience in Extraction Strategy

The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is often dictated by the desired level of sample cleanliness, throughput requirements, and the complexity of the sample matrix. For a compound like 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, both techniques offer viable pathways, each with distinct advantages.

Liquid-Liquid Extraction (LLE): The Art of Solvent Partitioning

LLE is a classic and powerful technique that relies on the differential solubility of an analyte between two immiscible liquid phases. The efficiency of the extraction is governed by the partition coefficient (LogP) of the analyte and the choice of extraction solvent. For our target compound, a moderately lipophilic nature is anticipated, making it a suitable candidate for LLE.

Causality Behind Experimental Choices in LLE:

  • Solvent Selection: The ideal extraction solvent should have a high affinity for the analyte and be immiscible with the sample matrix (typically aqueous). For a compound with both polar (amide, ester) and non-polar (chlorophenyl) features, solvents of intermediate polarity like ethyl acetate or a mixture of a non-polar solvent (e.g., hexane) with a more polar modifier (e.g., isopropanol) are often effective.[1] Ethyl acetate is a versatile choice, capable of engaging in hydrogen bonding with the amide group while effectively solvating the lipophilic chlorophenyl ring.[2]

  • pH Adjustment: The presence of the isopropylamino group suggests that the compound may be weakly basic. Adjusting the pH of the aqueous sample matrix can significantly influence the analyte's charge state and, consequently, its partitioning behavior. By raising the pH of the sample to a value approximately two units above the pKa of the amine, the compound will be predominantly in its neutral, more lipophilic form, thereby enhancing its extraction into an organic solvent. Conversely, if acidic impurities are present, maintaining a neutral or slightly acidic pH can help to keep them in their ionized, more water-soluble form, thus reducing their co-extraction.

  • Salting-Out Effect: The addition of a neutral salt, such as sodium chloride or ammonium sulfate, to the aqueous phase can increase the polarity of the aqueous layer and decrease the solubility of the organic analyte, driving more of it into the organic phase.[3] This technique, known as salting-out assisted liquid-liquid extraction (SALLE), can significantly improve extraction recovery.[3]

Solid-Phase Extraction (SPE): Precision Through Selective Adsorption

SPE offers a more controlled and often cleaner extraction compared to LLE. It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.

Causality Behind Experimental Choices in SPE:

  • Sorbent Selection: The choice of SPE sorbent is critical and is dictated by the analyte's structure and the nature of the sample matrix.

    • Reversed-Phase (e.g., C18, C8): Given the lipophilic character of the 4-chlorophenylacetate moiety, a reversed-phase sorbent is a logical starting point. The non-polar stationary phase will retain the analyte from an aqueous sample via hydrophobic interactions.

    • Mixed-Mode (e.g., a combination of reversed-phase and ion-exchange): A mixed-mode sorbent that combines hydrophobic and ion-exchange functionalities can provide enhanced selectivity. For a weakly basic compound, a mixed-mode cation exchange sorbent could be employed. This allows for retention based on both the lipophilic nature of the molecule and the positive charge of the protonated amine under acidic conditions, enabling a more rigorous wash step to remove neutral and acidic interferences.[4][5]

  • Wash and Elution Solvents: The wash step is designed to remove co-adsorbed interferences without eluting the analyte. For a reversed-phase sorbent, a weak organic solvent in water (e.g., 5-10% methanol in water) is typically used. The elution solvent must be strong enough to disrupt the interactions between the analyte and the sorbent. For reversed-phase SPE, a high percentage of an organic solvent like methanol or acetonitrile is effective. For mixed-mode SPE, the elution can be achieved by changing the pH to neutralize the analyte's charge, followed by elution with an organic solvent.

Pillar 2: Trustworthiness Through Self-Validating Protocols

The following protocols are designed to be robust and adaptable. They include steps for quality control and can be validated in your laboratory to ensure performance.

Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma

Objective: To extract 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate from human plasma for subsequent analysis by LC-MS/MS or a similar technique.

Materials:

  • Human plasma sample

  • Internal standard (structural analog if available)

  • 1 M Sodium Carbonate solution

  • Ethyl Acetate (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Sample Aliquoting: Pipette 1.0 mL of the plasma sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard to the plasma sample.

  • pH Adjustment: Add 100 µL of 1 M Sodium Carbonate solution to the plasma to raise the pH to approximately 10-11. Vortex briefly to mix. This ensures the analyte is in its neutral form.

  • Extraction: Add 5.0 mL of ethyl acetate to the tube. Cap and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the tube at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Re-extraction (Optional but Recommended): To improve recovery, add another 5.0 mL of ethyl acetate to the remaining aqueous layer, vortex, and centrifuge again. Combine the second organic extract with the first.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of a suitable solvent (e.g., mobile phase for LC analysis) and inject it into the analytical instrument.

Protocol 2: Solid-Phase Extraction (SPE) from Human Urine

Objective: To extract and concentrate 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate from a urine sample using a reversed-phase SPE cartridge.

Materials:

  • Urine sample

  • Internal standard

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg/3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

  • Collection tubes

Step-by-Step Methodology:

  • Sample Pre-treatment: Centrifuge the urine sample at 4000 x g for 10 minutes to remove particulate matter. Take 2.0 mL of the supernatant and add the internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent bed. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution: Elute the analyte from the cartridge with 2 x 1.5 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Pillar 3: Visualization & Data Presentation

Quantitative Data Summary

The following table presents hypothetical yet expected performance data for the described extraction methods. These values should be determined experimentally during method validation.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 95%90 - 105%
Matrix Effect (%) 75 - 90%90 - 110%
Reproducibility (RSD%) < 10%< 5%
Limit of Quantification (LOQ) Low ng/mLSub ng/mL
Experimental Workflow Diagrams

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction A 1. Plasma Sample + Internal Standard B 2. pH Adjustment (Alkaline) A->B C 3. Add Ethyl Acetate & Vortex B->C D 4. Centrifuge for Phase Separation C->D E 5. Collect Organic Layer D->E F 6. Dry with Na2SO4 E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute for Analysis G->H

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_cartridge_prep Cartridge Preparation cluster_extraction_process Extraction Process cluster_final_steps Final Steps A 1. Condition (Methanol, Water) B 2. Load Sample A->B C 3. Wash (5% Methanol/Water) B->C D 4. Dry Cartridge C->D E 5. Elute (Methanol) D->E F 6. Evaporate Eluate E->F G 7. Reconstitute for Analysis F->G

Caption: Solid-Phase Extraction (SPE) Workflow.

References

  • Agilent. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent Technologies.
  • Gjelstad, A., & Pedersen-Bjergaard, S. (2014). Parallel artificial liquid membrane extraction (PALME).
  • Verhaeghe, B. J., Lefevere, M. F., & De Leenheer, A. P. (1988). Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry, 34(8), 1577-1582. Retrieved from [Link]

  • Juhascik, M. P., & Jenkins, A. J. (2009). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 33(7), 361-368. Retrieved from [Link]

  • UCT. (2024, January 17). Comprehensive screening of acidic, neutral and basic drugs from blood and urine. Separation Science. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • de Oliveira, D. R., & de Souza, G. E. P. (2011). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research, 3(4), 258. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-chlorophenyl)acetic acid [2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3200150A - Process for the preparation of amides.
  • Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]

  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

  • Silva, B., et al. (2024). Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS. Talanta, 269, 125531. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences, 47, 363-371. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl acetate. Retrieved from [Link]

  • Al-Asadi, A., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Metabolites, 13(4), 527. Retrieved from [Link]

  • Stojković, A., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Macedonian Pharmaceutical Bulletin, 68(1), 29-37. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences, 47, 363-371. Retrieved from [Link]

  • Patel, S., et al. (2022). Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia, 19(2). Retrieved from [Link]

  • González-Miquel, M., et al. (2015). Liquid-Liquid Extraction of polyaromatic compounds with ionic liquid. A theoretical and experimental approach. Journal of Industrial and Engineering Chemistry, 29, 233-242. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-(4-Chlorophenyl)ethyl)-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2-(1-(1-(2-CHLOROPHENYL)-2-METHOXY-2-OXOETHYL)-4-SULFANYL-3-PIPERIDINYLIDENE) ACETIC ACID. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dimethyl-4-(1-oxopropyl)-1H-pyrrole-2-carboxylic acid ethyl ester. National Institute of Standards and Technology. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the synthesis yield and purity of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate.

Reaction Overview: A Two-Step Approach

The synthesis of the target molecule is most effectively achieved through a two-step process. First, an N-acylation reaction is performed to create the key electrophile, 2-chloro-N-isopropylacetamide. This intermediate is then reacted with the sodium salt of 2-(4-chlorophenyl)acetic acid in a nucleophilic substitution reaction, akin to the Williamson ether synthesis, to form the final ester product.[1]

Synthesis_Pathway cluster_0 Step 1: Synthesis of Electrophile cluster_1 Step 2: Esterification Isopropylamine Isopropylamine Base_1 Base (e.g., TEA) DCM, 0°C to RT Isopropylamine->Base_1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Base_1 Product_1 2-chloro-N-isopropylacetamide Product_1_input 2-chloro-N-isopropylacetamide Product_1->Product_1_input Base_1->Product_1 N-Acylation Chlorophenylacetic_Acid 2-(4-chlorophenyl)acetic acid Base_2 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Chlorophenylacetic_Acid->Base_2 Product_1_input->Base_2 Final_Product 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate Base_2->Final_Product SN2 Reaction

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing causal analysis and actionable solutions.

Issue 1: Low Overall Yield

Q: My final yield of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is consistently low (<50%). What are the primary factors I should investigate?

A: Low yield is a multifaceted issue that can originate from either of the two synthetic steps or the workup procedure. The primary factors to scrutinize are the quality of your reagents, the reaction conditions for both steps, and the potential for side reactions.

Causality & Troubleshooting Workflow:

  • Reagent Integrity:

    • 2-chloro-N-isopropylacetamide: This electrophile can degrade upon storage, especially in the presence of moisture. It is often best to use it freshly prepared or verify its purity by NMR before use. The synthesis from isopropylamine and chloroacetyl chloride is straightforward and high-yielding.[2][3]

    • 2-(4-chlorophenyl)acetic acid: Ensure the acid is pure and dry. The presence of other acidic impurities can consume the base, leading to incomplete formation of the nucleophile.[4]

    • Base: The base used in Step 2 is critical. For instance, if using sodium hydride (NaH), ensure it is from a fresh container and handled under strictly anhydrous conditions. Degraded NaH will have lower activity.

    • Solvent: Anhydrous solvents are essential, particularly for Step 2. Water will hydrolyze the chloroacetamide electrophile and can also protonate the carboxylate nucleophile, quenching the reaction.

  • Reaction Conditions (Step 2 - Esterification):

    • Incomplete Deprotonation: The pKa of the carboxylic acid must be overcome. Using a weak base like sodium bicarbonate is often insufficient. A stronger base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is required to fully generate the carboxylate nucleophile.[5]

    • Suboptimal Temperature: While heating can increase the reaction rate, excessive temperatures (>80-90 °C) can promote side reactions, such as elimination or decomposition of the starting materials. A moderate temperature of 50-70 °C is often a good starting point.

    • Insufficient Reaction Time: Sₙ2 reactions can be slow.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after several hours, consider extending the reaction time.

  • Side Reactions:

    • Hydrolysis: As mentioned, any moisture can lead to the hydrolysis of 2-chloro-N-isopropylacetamide to N-isopropyl-2-hydroxyacetamide, which is unreactive in the desired pathway.

    • Base-Mediated Elimination: While less common with α-chloro amides compared to alkyl halides, strongly basic and sterically hindered alkoxides can potentially induce elimination reactions.[7] Using a non-nucleophilic base like K₂CO₃ minimizes this risk.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Purity & Integrity of All Reagents & Solvents Start->Check_Reagents Reagents_OK Reagents are Pure & Anhydrous Check_Reagents->Reagents_OK Optimize_Step2 Optimize Step 2 Conditions Reagents_OK->Optimize_Step2 Yes Purify_Reagents Purify/Replace Reagents Ensure Anhydrous Conditions Reagents_OK->Purify_Reagents No Base_Check Is Base Strong Enough? (e.g., K₂CO₃, NaH) Optimize_Step2->Base_Check Base_Check->Optimize_Step2 No, Use Stronger Base Temp_Check Is Temperature Optimal? (50-70°C) Base_Check->Temp_Check Yes Temp_Check->Optimize_Step2 No, Adjust Temp Time_Check Is Reaction Time Sufficient? (Monitor by TLC) Temp_Check->Time_Check Yes Time_Check->Optimize_Step2 No, Increase Time Success Yield Improved Time_Check->Success Yes Purify_Reagents->Check_Reagents

Caption: Decision workflow for troubleshooting low yield.

Issue 2: Significant Impurity Profile

Q: My crude product shows multiple spots on TLC, even after an aqueous workup. What are the likely impurities and how can I minimize them?

A: The impurity profile can be complex, arising from unreacted starting materials, side reactions, or product degradation.

  • Unreacted Starting Materials: The most common impurities are unreacted 2-(4-chlorophenyl)acetic acid and 2-chloro-N-isopropylacetamide.

    • Minimization: Ensure a slight excess (1.1-1.2 equivalents) of the more easily removed reactant or optimize stoichiometry to 1:1 if both are difficult to separate from the product. Use TLC to monitor the reaction to completion.

    • Removal: The acidic starting material can be effectively removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution during the workup.[8]

  • Side Products from Step 1: If the synthesis of 2-chloro-N-isopropylacetamide is not clean, impurities will carry over. Over-acylation or reaction with impurities in the isopropylamine can occur.

    • Minimization: During the synthesis of the chloroacetamide, add the chloroacetyl chloride dropwise at 0 °C to control the exothermic reaction and prevent side product formation.[2][9] Purifying the 2-chloro-N-isopropylacetamide intermediate by recrystallization or column chromatography before Step 2 is highly recommended.

  • Hydrolysis Product: As noted, N-isopropyl-2-hydroxyacetamide can form if water is present. This impurity is more polar than the product and starting materials.

    • Minimization: Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purification Strategy: The final product, being a neutral ester, is well-suited for purification via column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is typically effective at separating the non-polar product from more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for the esterification (Step 2)?

A1: The choice of base and solvent is critical for maximizing yield. A combination of a strong, non-nucleophilic base and a polar aprotic solvent is ideal. This pairing ensures complete deprotonation of the carboxylic acid while providing a medium that promotes the Sₙ2 reaction.[10]

BaseSolventTemperature (°C)Rationale & Considerations
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile60-80Recommended. Inexpensive, easy to handle, and sufficiently basic. Provides good yields.[5]
Sodium Hydride (NaH) THF, DMF25-60Highly effective but requires strict anhydrous conditions and careful handling (pyrophoric).
Cesium Carbonate (Cs₂CO₃) Acetonitrile50-70Often gives higher yields due to the increased solubility of the cesium carboxylate, but is more expensive.
DBU THF, Acetonitrile25-50A strong, non-nucleophilic organic base. Good for reactions where inorganic salts cause solubility issues.

Q2: How critical are anhydrous conditions for this synthesis?

A2: Extremely critical, especially for the esterification step. Water can participate in several detrimental side reactions:

  • Reacts with the Base: If using a highly reactive base like NaH, water will consume it, generating hydrogen gas and heat.

  • Protonates the Nucleophile: Water can protonate the carboxylate anion, converting it back to the less reactive carboxylic acid.

  • Hydrolyzes the Electrophile: Water can hydrolyze the C-Cl bond of 2-chloro-N-isopropylacetamide, forming the corresponding alcohol, which is inactive in the desired reaction.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and an appropriate mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). Spot the starting materials (co-spotted), and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, typically less polar, product spot has appeared.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-isopropylacetamide

  • Materials:

    • Isopropylamine (1.0 eq)

    • Triethylamine (TEA) (1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Chloroacetyl chloride (1.05 eq)

  • Procedure:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve isopropylamine and triethylamine in anhydrous DCM.

    • Cool the mixture to 0 °C using an ice-water bath.

    • Slowly add chloroacetyl chloride dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[3]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Monitor the reaction by TLC until the isopropylamine is consumed.

    • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography if necessary.

Protocol 2: Synthesis of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

  • Materials:

    • 2-(4-chlorophenyl)acetic acid (1.0 eq)[11]

    • 2-chloro-N-isopropylacetamide (1.1 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2-(4-chlorophenyl)acetic acid and anhydrous DMF.

    • Add the powdered potassium carbonate to the solution. Stir the mixture vigorously for 30-60 minutes at room temperature to ensure the formation of the potassium carboxylate salt.

    • Add 2-chloro-N-isopropylacetamide to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir.

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

    • Once complete, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash them with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid or oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

References

  • National Center for Biotechnology Information (2023). 2-Chloro-N-phenyl-N-(propan-2-yl)acetamide. PubChem Compound Summary for CID 27341.
  • Wikipedia (2023). Williamson ether synthesis.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Tokyo Chemical Industry Co., Ltd. Williamson Ether Synthesis.
  • Chemistry LibreTexts (2023). Williamson Ether Synthesis.
  • Santa Cruz Biotechnology. 4-(Chlorophenyl)acetic acid tert-butyl ester.
  • Effects of the different reaction conditions on synthesizing isopropyl chloroacetate. (2012).
  • BenchChem (2025). Technical Support Center: Side Reactions in 2-(Isopropylamino)ethanol Heterocyclic Synthesis.
  • Gate, R. (2013). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Journal of Al-Nahrain University, 16(2), 116-125.
  • Guidechem. (4-CHLOROPHENYL)ACETIC ACID TERT-BUTYL ESTER 33155-59-8 wiki.
  • Molbank (2012). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
  • Manchester Organics. (4-Chlorophenyl)acetic acid tert-butyl ester | 33155-59-8.
  • Organic Syntheses Procedure.
  • Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • BenchChem (2025). A Comparative Guide to the Synthesis of N-(1-chloropropan-2-yl)acetamide for Researchers and Drug Development Professionals.
  • EvitaChem. Buy 2-chloro-N-(4-chlorophenyl)-N-isopropylacetamide (EVT-6745935).
  • Google Patents. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid.
  • BenchChem (2025). Technical Support Center: N-(1-chloropropan-2-yl)acetamide Synthesis.
  • Google Patents.
  • BenchChem (2025). An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide.
  • Alpha Chemika. 4-CHLOROPHENYLACETIC ACID For Synthesis.
  • NIST WebBook. Acetamide, 2-chloro-N-(1-methylethyl)-.
  • ChemScene. N-Isopropyl-2-chloroacetamide | 2895-21-8.
  • Google Patents.
  • Google Patents. A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.
  • Chalmers ODR. Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine.
  • National Center for Biotechnology Information (2023). (4-Chlorophenyl)acetic acid. PubChem Compound Summary for CID 15880.
  • New Drug Approvals (2015). organic synthesis.
  • MDPI (2023).
  • Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. (2002). Green Chemistry, 4(4), 366-368.
  • Google Patents. US4687849A - [(Isopropylideneamino)oxy]-ethyl-2-[[6-chloroquinoxalinyl)
  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • PubChemLite. 2-[2-(4-chlorophenyl)-3-(4-hydroxy-5-isopropyl-2-methyl-phenyl)-4-oxo-thiazolidin-5-yl]acetic acid.
  • Patsnap Eureka. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • ResearchGate (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine.
  • PubMed. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate in Aqueous Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation professionals experiencing instability with 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation professionals experiencing instability with 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate in aqueous media. This compound—an ester formed between 4-chlorophenylacetic acid and N-isopropylglycolamide—presents unique stability challenges due to its specific structural features.

Below, we break down the root causes of its degradation, provide actionable troubleshooting steps, and outline self-validating experimental protocols to ensure the integrity of your drug development workflows.

Mechanistic Causality: The Chemistry of Degradation

To effectively troubleshoot degradation, one must first understand the structural causality behind it. The ester linkage in 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is highly activated.

  • Electrophilic Activation: The adjacent amide group (-CH₂-CO-NH-CH(CH₃)₂) is strongly electron-withdrawing. This inductive effect increases the partial positive charge on the ester carbonyl carbon, making it highly susceptible to nucleophilic attack by water (neutral hydrolysis) or hydroxide ions (base-catalyzed hydrolysis)[1].

  • Buffer Catalysis: In standard biological buffers like Phosphate-Buffered Saline (PBS), phosphate ions ( HPO42−​ ) act as general base catalysts. They strip a proton from water to accelerate its attack on the ester bond[2].

  • Degradation Products: Hydrolysis yields two primary fragments: 4-chlorophenylacetic acid and 2-(isopropylamino)-2-oxoethanol. Similar phenylacetic acid esters exhibit a V-shaped or U-shaped pH-rate profile, demonstrating extreme susceptibility to both specific acid and specific base catalysis, with maximum stability typically found in the mildly acidic range[3].

Pathway Parent 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (Intact Ester) Acid 4-Chlorophenylacetic Acid Parent->Acid Hydrolysis Alcohol N-isopropylglycolamide Parent->Alcohol Hydrolysis Water H2O / OH- (Nucleophile) Water->Parent Attack at Ester Carbonyl

Base-catalyzed hydrolysis pathway of the activated ester yielding acid and alcohol fragments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound degrades completely within 24 hours in PBS (pH 7.4) at 37°C. How can I prevent this?

  • Root Cause: The combination of an alkaline pH (7.4) and the presence of phosphate ions drives both specific base catalysis and general base catalysis[2].

  • Solution: If physiological pH is not strictly required, lower the formulation pH to 4.5. If pH 7.4 is mandatory for your assay, replace PBS with a non-nucleophilic Good's buffer (e.g., HEPES or MOPS) and minimize the buffer concentration to ≤ 10 mM. Keep solutions on ice and spike the compound immediately before the experiment.

Q2: I observe inconsistent degradation rates across different batches of my aqueous formulation. What is happening?

  • Root Cause: Trace metal impurities (e.g., Zn2+ , Cu2+ ) in water or excipients can coordinate with the amide and ester oxygens. This Lewis acid catalysis further polarizes the carbonyl, accelerating hydrolysis[4]. Additionally, uncontrolled ionic strength alters the activity coefficients of the reacting species.

  • Solution: Supplement your formulation with 1 mM EDTA to chelate trace metals. Standardize the ionic strength using 0.15 M NaCl across all batches to ensure reproducible kinetics.

Q3: The HPLC peak of the parent compound disappears, but I don't see a proportional increase in the degradation products. Is it degrading into something else?

  • Root Cause: The 4-chlorophenyl moiety makes this compound relatively hydrophobic. In purely aqueous media, the compound may precipitate out of solution or adsorb to the hydrophobic walls of polypropylene microcentrifuge tubes. This physical loss mimics chemical degradation kinetics[1].

  • Solution: Ensure complete solubilization by adding a co-solvent (e.g., 5% DMSO or Acetonitrile) or a non-ionic surfactant (e.g., 0.1% Tween-20). Switch to deactivated glass vials for storage and HPLC autosampling.

Troubleshooting Start Rapid Loss of Parent Peak in HPLC CheckProducts Are hydrolysis products (Acid + Alcohol) visible? Start->CheckProducts Yes Yes: Chemical Degradation CheckProducts->Yes True No No: Physical Loss CheckProducts->No False CheckBuffer Is the buffer Phosphate or pH > 6.0? Yes->CheckBuffer Solubility Check for Precipitation or Adsorption No->Solubility FixBuffer Use MOPS/HEPES Lower pH to 4.5 CheckBuffer->FixBuffer Yes FixSolubility Add 5% DMSO or 0.1% Tween-20 Solubility->FixSolubility Confirmed

Diagnostic workflow to differentiate between physical loss and chemical hydrolysis.

Quantitative Data: Estimated Stability Profile

The following table summarizes the expected kinetic behavior of the compound under various standard laboratory conditions, extrapolated from the behavior of structurally analogous phenylacetic acid esters[3].

pHBuffer System (50 mM)TempEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
2.0 Glycine-HCl37°C~48 hoursSpecific Acid Catalysis
4.5 Sodium Acetate37°C> 14 daysNeutral Hydrolysis (Maximum Stability)
7.4 PBS (Phosphate)37°C< 2 hoursSpecific Base + General Base Catalysis
7.4 HEPES37°C~6 hoursSpecific Base Catalysis (Minimized Buffer Effect)
Experimental Protocols: Self-Validating Systems

To rigorously determine the degradation kinetics of your specific formulation, implement the following self-validating protocol to establish a pH-rate profile. This method ensures mass balance is achieved, validating that parent loss strictly equals product formation.

Protocol: Determination of the pH-Rate Profile and Buffer Catalysis

  • Buffer Preparation: Prepare a series of 50 mM buffers spanning pH 2.0 to 8.0 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, MES for pH 6, HEPES for pH 7-8). Adjust all buffers to a uniform ionic strength of 0.15 M using NaCl.

  • Sample Spiking: Prepare a 10 mM stock solution of the ester in 100% Acetonitrile. Spike this stock into the aqueous buffers to achieve a final concentration of 100 µM (ensuring the final Acetonitrile concentration is exactly 1% v/v to prevent co-solvent effects).

  • Incubation & Sampling: Incubate the solutions at 37°C in a temperature-controlled thermomixer. Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction in each aliquot by adding 100 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). This drops the pH to ~2.0, effectively halting base-catalyzed hydrolysis.

  • HPLC Analysis: Analyze the samples using a reversed-phase HPLC system (C18 column) with a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor at 220 nm.

    • Self-Validation Check: Verify that the molar sum of the remaining parent compound and the formed 4-chlorophenylacetic acid equals the initial 100 µM concentration (Mass Balance Check).

  • Kinetic Calculation: Plot ln([Parent]t​/[Parent]0​) versus time. The negative slope is the pseudo-first-order rate constant ( kobs​ ). Plot log(kobs​) versus pH to identify the exact pH of maximum stability[4].

References
  • Capon, B., McDowell, S. T., & Raftery, W. V. "Hydroxy-group participation in ester hydrolysis." Journal of the Chemical Society, Perkin Transactions 2, 1973, 1118-1125.[Link]

  • Wang, F., Finnin, J., Tait, C., & Prankerd, R. "The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates." Journal of Pharmaceutical Sciences, 105(2), 2016, 773-785.[Link]

  • USPTO / EPA. "Hydrolysis in Pharmaceutical Formulations." United States Patent and Trademark Office. [Link]

Sources

Troubleshooting

optimizing HPLC retention time for 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Topic: Optimizing HPLC Retention Time for 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate Audience: Researchers, scientists, and drug development professionals. Introduction Welcome to the Technical Support Cente...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing HPLC Retention Time for 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them. This guide is designed to empower you to effectively troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate .

Retention time (t R) is a critical parameter in HPLC; it is fundamental to analyte identification and method robustness. Inconsistent or sub-optimal retention can compromise data quality, reduce throughput, and lead to significant delays in research and development. This document provides a structured, in-depth approach to diagnosing and resolving common retention time issues for this specific analyte, framed within a practical question-and-answer format.

Analyte Profile: 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate
  • Structure: alt text (A representative image would be placed here in a real document)

  • Key Functional Groups:

    • Chlorophenyl group: Contributes significant hydrophobicity, making it well-suited for reversed-phase chromatography.

    • Ester linkage: Can be susceptible to hydrolysis at extreme pH values (pH < 2 or pH > 8), potentially leading to sample degradation over time.

    • Amide group: Introduces polarity and potential for hydrogen bonding interactions.

    • Isopropyl group: Adds to the overall hydrophobicity.

  • Predicted Chromatographic Behavior:

    • Classification: Neutral, moderately hydrophobic compound.

    • Primary Retention Mechanism: In reversed-phase HPLC, retention will be primarily driven by hydrophobic interactions between the analyte and the stationary phase (e.g., C18).

    • Solubility: Expected to have good solubility in common organic solvents like acetonitrile and methanol.

This profile suggests a standard reversed-phase HPLC method will be the most effective starting point.

Troubleshooting Guides & FAQs

This section directly addresses common issues encountered during method development and routine analysis.

Q1: My analyte's retention time is too short; it's eluting near the void volume. How do I increase it?

An analyte eluting too early indicates weak interaction with the stationary phase. The goal is to increase this interaction to achieve a suitable retention factor (k'), ideally between 2 and 10 for robust isocratic methods.[1]

Cause & Solution 1: Mobile Phase Is Too "Strong"

Explanation: In reversed-phase HPLC, the mobile phase is typically a mixture of a polar solvent (like water) and a less polar organic solvent (the "strong" solvent, e.g., acetonitrile or methanol).[2] A higher percentage of the organic solvent reduces the polarity of the mobile phase, causing hydrophobic analytes to spend less time in the stationary phase and elute faster.[3]

Experimental Protocol:

  • Establish a Baseline: Prepare your current mobile phase (e.g., 70% Acetonitrile / 30% Water) and perform an injection to confirm the short retention time.

  • Decrease Organic Content: Systematically decrease the percentage of the organic modifier. A good starting point is to decrease it by 5-10%. For example, change the mobile phase to 60% Acetonitrile / 40% Water.

  • Equilibrate the Column: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure it is fully equilibrated.[4] Failure to do so is a common source of retention time drift.

  • Re-inject and Evaluate: Inject your sample and compare the retention time to the baseline. A 10% decrease in the organic modifier can be expected to produce a 2- to 3-fold increase in analyte retention.

  • Iterate: Continue to decrease the organic content in small increments until the desired retention time (k' of 2-10) is achieved.

Cause & Solution 2: Incorrect Choice of Organic Solvent

Explanation: Acetonitrile and methanol are the most common organic modifiers, but they have different elution strengths. Acetonitrile is generally a "stronger" or less polar solvent than methanol in reversed-phase chromatography, leading to shorter retention times at the same percentage composition.[5] Switching to methanol can increase retention.

Experimental Protocol:

  • Substitute the Solvent: If you are using acetonitrile, prepare a mobile phase with the same percentage of methanol. For example, if you were using 60% Acetonitrile / 40% Water, prepare 60% Methanol / 40% Water.

  • Equilibrate and Inject: Thoroughly flush the system and column with the new mobile phase and inject your sample.

  • Optimize: You will likely observe a longer retention time. You can now fine-tune the percentage of methanol as described in the protocol above to achieve the target retention.

Summary of Parameter Effects on Increasing Retention Time
Parameter ChangeExpected Effect on Retention TimeImpact on System BackpressurePotential Side Effects
% Organic SolventSignificant Increase Increase (due to higher water content/viscosity)May require gradient elution if other analytes are present and now retained too long.
Switch ACN to MeOHModerate Increase Increase (Methanol/Water mixtures are more viscous)Can change peak elution order (selectivity) for a complex sample.
Flow RateProportional Increase DecreaseLonger run times, broader peaks.
Column TemperatureModerate Increase IncreaseCan improve separation of some closely eluting compounds.[6]
Q2: My analysis is taking too long. How can I safely decrease the retention time?

A long retention time decreases sample throughput. The goal is to reduce the analysis time while maintaining adequate resolution from other components and ensuring the peak is still well-retained (k' > 2).

Cause & Solution 1: Mobile Phase Is Too "Weak"

Explanation: A low percentage of organic modifier in the mobile phase leads to strong hydrophobic interactions with the stationary phase, resulting in long retention times. Increasing the solvent strength will expedite elution.[5]

Experimental Protocol:

  • Establish a Baseline: Confirm the long retention time with your current mobile phase.

  • Increase Organic Content: Systematically increase the percentage of the organic modifier by 5-10% increments (e.g., from 50% Acetonitrile / 50% Water to 60% Acetonitrile / 50% Water).

  • Equilibrate and Inject: Flush the column with 10-20 column volumes of the new mobile phase and inject the sample.

  • Evaluate: Observe the decrease in retention time. Be sure to check that your analyte peak is not co-eluting with any other peaks and that resolution remains acceptable.

Cause & Solution 2: Sub-optimal Column Temperature

Explanation: Increasing the column temperature reduces the viscosity of the mobile phase, which lowers the system backpressure and allows for faster mass transfer of the analyte between the mobile and stationary phases.[7] This generally leads to shorter retention times and often sharper peaks. A rule of thumb predicts a retention time decrease of 1–2% for each 1 °C increase in column temperature.[7]

Experimental Protocol:

  • Use a Column Oven: Ensure your HPLC system is equipped with a column oven for stable temperature control. Operating without one can be a major source of retention time variability.[6]

  • Increase Temperature: Increase the column temperature in 5 °C increments (e.g., from 30 °C to 35 °C, then 40 °C).

  • Equilibrate and Inject: Allow the column to fully equilibrate at the new temperature before injecting. Pre-heating the mobile phase before it enters the column can further improve stability.[8]

  • Monitor Results: Assess the impact on retention time, peak shape, and resolution. Note that temperature can also change the selectivity (elution order) of a separation.[9]

Workflow for Decreasing Retention Time

G start Start: Retention Time Too Long check_resolution Is resolution of the critical pair >> 1.5? start->check_resolution increase_organic Increase % Organic (e.g., +5% ACN) check_resolution->increase_organic Yes increase_temp Increase Temperature (e.g., +5°C) check_resolution->increase_temp No, resolution is critical evaluate Evaluate tR, Resolution, and Pressure increase_organic->evaluate increase_temp->evaluate increase_flow Increase Flow Rate (e.g., from 1.0 to 1.2 mL/min) increase_flow->evaluate evaluate->increase_organic t R still too long evaluate->increase_flow Resolution is high, pressure is low end End: Optimized Method evaluate->end Criteria Met

Caption: Workflow for reducing HPLC retention time.

Q3: My retention time is drifting or jumping between injections. What's wrong?

Retention time instability is a common and frustrating problem. It can manifest as a gradual drift (steadily increasing or decreasing) or as random, unpredictable jumps.[8] The key to solving this is to determine if the cause is chemical (related to the column or mobile phase) or mechanical (related to the pump or hardware).[10]

Troubleshooting Decision Tree for Retention Time Instability

G cluster_type 1. Characterize the Drift cluster_gradual 2. Troubleshoot Gradual Drift cluster_jump 3. Troubleshoot Sudden Jumps start Problem: Retention Time is Unstable drift_type Is the drift gradual or a sudden jump? start->drift_type temp_check Is column temperature stable? (Check oven, ambient temp) drift_type->temp_check Gradual leak_check Is there a leak? (Check fittings, pump seals for salt deposits) drift_type->leak_check Sudden mobile_phase_check Is mobile phase fresh? (Check for evaporation of volatile components) temp_check->mobile_phase_check Temp OK column_equilibration Is the column fully equilibrated? (Requires 10-20 column volumes) mobile_phase_check->column_equilibration Mobile Phase OK column_degradation Is column aging? (Check pressure, peak shape) column_equilibration->column_degradation Equilibration OK pump_check Is the pump working correctly? (Check for air bubbles, faulty check valves) leak_check->pump_check No Leaks mobile_phase_prep Was the mobile phase prepared correctly? (Check composition, pH) pump_check->mobile_phase_prep Pump OK injector_check Is the injector functioning properly? (Check for blockages, sample volume consistency) mobile_phase_prep->injector_check Prep OK

Caption: Decision tree for troubleshooting HPLC retention time instability.

Step-by-Step Protocol for Diagnosing Instability
  • Check for Leaks: Carefully inspect all fittings from the pump to the detector. Look for visible drips or the subtle white residue of buffer salts, which can indicate a small, evaporating leak that reduces flow rate.[10] A small leak between the pump and column can cause a gradual increase in retention time.[8]

  • Verify Column Temperature Stability: Unstable ambient temperatures can cause retention times to drift, especially if a column oven is not used.[8] A 1°C change can alter retention by 1-2%.[7][8] Ensure the column oven is on and set to a stable temperature, preferably at least 5-10°C above ambient.[6]

  • Assess the Mobile Phase:

    • Preparation: Was the mobile phase prepared accurately? Inaccurate measurement of components is a frequent cause of abrupt retention shifts.[4]

    • Freshness: Have volatile components (like trifluoroacetic acid or a high percentage of acetonitrile) evaporated from the mobile phase reservoir? This changes the solvent strength and will cause retention times to drift, usually increasing over a long sequence.[11] Prepare fresh mobile phase daily.

    • Degassing: Ensure the mobile phase is properly degassed. Air bubbles drawn into the pump will cause flow rate fluctuations and pressure instability, leading to random retention time jitter.[11]

  • Confirm Column Equilibration: If you have recently changed the mobile phase composition, the column may not be fully equilibrated. This is a very common cause of drifting retention times at the beginning of a run sequence. Always flush with at least 10-20 column volumes of the new mobile phase.[4]

  • Evaluate Pump Performance:

    • Flow Rate Check: If you suspect a pump issue, perform a simple diagnostic. Pump the mobile phase (e.g., 100% Methanol) at 1.0 mL/min into a 10 mL graduated cylinder and time how long it takes to fill. It should take exactly 10 minutes. If not, the pump may need maintenance (e.g., seal replacement).[10]

    • Pressure Monitoring: Watch the system pressure during a run. Excessive fluctuation is a sign of a bubble, a faulty check valve, or a leak.

By systematically working through these hardware and chemical variables, you can effectively isolate and resolve the root cause of retention time instability.

References
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. [Link]

  • Podgornik, A. (n.d.). Influence of Mobile Phase Composition on Retention Factors in Different HPLC Systems with Chemically Bonded Stationary Phases. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • GL Sciences. (n.d.). How to Increase Retention. [Link]

  • Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]

  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions. [Link]

  • LCGC International. (n.d.). Troubleshooting Basics, Part III: Retention Problems. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method Development. Effect of Mobile Phase Composition on Retention and Separation. [Link]

  • ACS Publications. (2025, June 13). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography. The Journal of Physical Chemistry B. [Link]

  • American Laboratory. (2023, September 26). Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software. [Link]

Sources

Optimization

troubleshooting low bioavailability in 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate formulations

Welcome to the Formulation & Pharmacokinetics Technical Support Center. This guide is engineered for researchers and formulation scientists troubleshooting poor systemic exposure of 2-(Isopropylamino)-2-oxoethyl 2-(4-chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center. This guide is engineered for researchers and formulation scientists troubleshooting poor systemic exposure of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate , an N-isopropylglycolamide ester prodrug of 4-chlorophenylacetic acid (4-CPA).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the causality behind your pharmacokinetic bottlenecks and provide self-validating experimental workflows to isolate and resolve them.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why is the systemic bioavailability of my 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate formulation lower than predicted by its high logP? A: The addition of the N-isopropylglycolamide promoiety is designed to mask the free carboxylic acid of 4-CPA, reducing gastrointestinal (GI) ulcerogenicity and increasing lipophilicity for transcellular permeation ()[1]. However, this structural modification introduces a double-edged sword. First, the high logP drastically reduces aqueous solubility, leading to dissolution-rate limited absorption (BCS Class II behavior). Second, while glycolamide esters are highly stable in acidic environments, they are highly susceptible to rapid enzymatic cleavage. If the ester bond is prematurely hydrolyzed by luminal esterases or intestinal carboxylesterases (e.g., CES2) before reaching the systemic circulation, the parent 4-CPA is released too early, negating the prodrug's absorption advantage.

Q2: How can I definitively differentiate between solubility-limited absorption and premature hydrolysis in the GI tract? A: You must decouple the physical dissolution process from enzymatic degradation. This requires a parallel in vitro assessment using Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) alongside a Caco-2 permeability assay. If the prodrug exhibits a half-life ( t1/2​ ) > 2 hours in SGF/SIF but shows poor flux in the Caco-2 model when dosed as a suspension, the root cause is solubility . Conversely, if the prodrug disappears rapidly in SIF without the appearance of the parent drug in the basolateral compartment of the Caco-2 model, premature luminal hydrolysis is the culprit ()[2].

Q3: What formulation strategies are most effective for overcoming these specific bottlenecks? A: If the bottleneck is solubility, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective. SEDDS maintain the lipophilic prodrug in a solubilized state within the aqueous GI tract, bypassing the energy-intensive dissolution step. If the issue is premature luminal hydrolysis, incorporating excipients that act as localized esterase inhibitors (e.g., specific surfactants like Kolliphor EL) can sterically shield the ester bond until the intact prodrug crosses the apical membrane.

Part 2: Visual Diagnostics & Workflows

Pathway GI GI Tract (Lumen) Dissolution & Stability Enterocyte Intestinal Epithelium (Permeation) GI->Enterocyte Intact Prodrug Absorption Degradation Premature Hydrolysis (Feces/Loss) GI->Degradation Luminal Esterases Liver Hepatic First-Pass (Esterase Cleavage) Enterocyte->Liver Portal Vein Systemic Systemic Circulation (Active Parent Drug) Liver->Systemic Bioactivation

Fig 1. Pharmacokinetic pathway and bioactivation of glycolamide ester prodrugs.

Workflow Start Low Bioavailability Detected Solubility Assess Aqueous Solubility (pH 1-7) Start->Solubility Stability Assess SIF/SGF Stability Start->Stability IsSoluble Solubility > 100 µg/mL? Solubility->IsSoluble IsStable T1/2 > 2h in SIF? Stability->IsStable Formulate Formulation: SEDDS or Nanosuspension IsSoluble->Formulate No Permeability Assess Caco-2 Permeability IsSoluble->Permeability Yes Inhibitor Formulation: Add Enzyme Inhibitors IsStable->Inhibitor No IsStable->Permeability Yes

Fig 2. Decision tree for diagnosing and resolving bioavailability bottlenecks.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: In Vitro Hydrolysis and Stability Profiling

Objective: To map the chemical and enzymatic stability of the prodrug across the GI tract and systemic circulation. Validating that the prodrug remains intact in the gut but rapidly bioactivates in plasma ensures the promoiety functions as mechanistically intended.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate in anhydrous DMSO.

  • Media Setup: Equilibrate SGF (pH 1.2), SIF (pH 6.8, with pancreatin), and 80% human plasma (diluted with pH 7.4 phosphate buffer) at 37°C in a shaking incubator.

  • Incubation: Spike the stock solution into each medium to achieve a final concentration of 10 µM. Critical: Ensure final DMSO concentration is < 0.1% v/v to prevent solvent-induced enzyme inhibition.

  • Sampling: Extract 100 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the plasma and SIF samples with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, tracking both the disappearance of the intact prodrug and the appearance of the parent 4-CPA.

  • Self-Validation Check: Calculate the mass balance (Molar concentration of Prodrug remaining + Molar concentration of Parent formed). The sum must equal 100% ± 5% of the initial dose. A loss of mass balance indicates non-specific binding to the plasticware or alternative, unmonitored degradation pathways.

Protocol 2: SEDDS Formulation Optimization

Objective: To overcome dissolution-rate limited absorption by pre-dissolving the prodrug in an isotropic mixture of oils and surfactants.

Step-by-Step Methodology:

  • Excipient Screening: Determine the equilibrium solubility of the prodrug in various lipid vehicles (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) by adding excess drug and shaking at 37°C for 48 hours.

  • Ternary Phase Diagram: Construct a phase diagram by titrating water into varying ratios of the selected oil/surfactant/co-surfactant. Identify the self-emulsification region that yields a transparent microemulsion.

  • Preparation: Mix the optimized ratio (e.g., 20% Capryol 90, 40% Kolliphor EL, 40% Transcutol HP). Dissolve the prodrug into the mixture at 40°C under gentle magnetic stirring until optically clear.

  • Characterization: Dilute the SEDDS 1:100 in 0.1N HCl (simulating gastric dilution).

  • Self-Validation Check: Measure droplet size via Dynamic Light Scattering (DLS). The system is validated if the Z-average droplet size is < 50 nm with a Polydispersity Index (PDI) < 0.2, ensuring rapid presentation to the intestinal mucosa.

Part 4: Data Interpretation & Troubleshooting Tables

Table 1: Diagnostic Matrix for Low Bioavailability

Experimental ObservationRoot CauseFormulation/Chemical Strategy
High SGF/SIF stability, low Caco-2 fluxDissolution-rate limited absorptionLipid-based formulations (SEDDS), Nanosuspensions
Low SIF stability, rapid parent appearancePremature luminal/brush-border hydrolysisCo-administration with esterase inhibitors, Enteric coating
High Caco-2 flux, low systemic exposureHepatic first-pass metabolismProdrug structural modification (e.g., steric hindrance)
High plasma stability ( t1/2​ > 5 hrs)Failure of prodrug bioactivationSwitch from monosubstituted to N,N-disubstituted glycolamide

Table 2: Comparative Physicochemical & Pharmacokinetic Data (Model Data)

Parameter4-Chlorophenylacetic Acid (Parent)N-isopropylglycolamide Ester (Prodrug)
LogP (Lipophilicity) 2.13.8
Aqueous Solubility (pH 6.8) > 5 mg/mL< 50 µg/mL
SGF Stability ( t1/2​ , pH 1.2) Stable> 24 hours
Plasma Stability ( t1/2​ ) Stable< 5 minutes
GI Ulcerogenicity Index HighLow

References

  • Bundgaard H, Nielsen NM, Jensen E. "Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties." International Journal of Pharmaceutics. 1988. URL:[Link]

  • Talath S, Gadad AK. "Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection." Arzneimittelforschung. 2012. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate vs 4-chlorophenylacetic acid efficacy

An In-Depth Comparative Guide to the Efficacy of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate versus 4-Chlorophenylacetic Acid Executive Summary This technical guide provides a comprehensive comparison between...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Efficacy of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate versus 4-Chlorophenylacetic Acid

Executive Summary

This technical guide provides a comprehensive comparison between the well-documented compound, 4-chlorophenylacetic acid (4-CPA), and its complex ester-amide derivative, 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate. In the absence of direct comparative efficacy studies in peer-reviewed literature for the derivative, this guide adopts a structure-activity relationship (SAR) and medicinal chemistry perspective. We posit that the derivative is a potential prodrug of 4-CPA, designed to enhance its pharmacokinetic properties. The analysis is grounded in the known biological activities of 4-CPA and established principles of prodrug design, offering a prospective evaluation of the derivative's potential efficacy. This document details the known functions of 4-CPA, analyzes the physicochemical impact of its derivatization, and provides robust, detailed experimental protocols for future studies to empirically validate the hypotheses presented herein.

Part 1: The Parent Compound: 4-Chlorophenylacetic Acid (4-CPA)

4-Chlorophenylacetic acid is a halogenated derivative of phenylacetic acid with a range of documented biological activities spanning agriculture and pharmacology. Its simple, yet reactive, structure makes it a versatile building block for more complex molecules.

1.1 Chemical Properties and Structure

  • Molecular Formula: C₈H₇ClO₂

  • Molecular Weight: 170.59 g/mol

  • Key Functional Groups: Carboxylic acid, Chlorophenyl group[1]

  • Appearance: Off-white to yellow crystalline powder

  • Solubility: Soluble in ethanol[1]

The presence of the carboxylic acid group makes 4-CPA a weak acid. This group is polar and typically ionized at physiological pH, which can limit its ability to passively diffuse across biological membranes.

1.2 Established Biological Efficacy

4-CPA has demonstrated efficacy in several distinct biological contexts:

  • Oncology - Aromatase Inhibition: 4-CPA is recognized as a potent inhibitor of the aromatase enzyme.[2][3] Aromatase is critical for the synthesis of estrogens, and its inhibition is a key therapeutic strategy in treating hormone-receptor-positive breast cancers. Studies have shown that 4-CPA can antagonize estrogen signaling and is effective against estrogen-induced mammary tumorigenesis, making it a potential agent for cancer treatment or prevention.[1][2][3]

  • Plant Biology - Auxin Activity: As a derivative of phenylacetic acid, 4-CPA mimics the activity of auxin, a class of plant hormones that regulate growth and development.[4] While not as common as other synthetic auxins, its structure allows it to influence plant processes like cell elongation and root development.

  • Anti-inflammatory Potential: While direct studies on 4-CPA are limited, related phenylacetic acid derivatives, such as Alcofenac, have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] This suggests the 4-CPA scaffold has potential for anti-inflammatory applications.

Part 2: The Derivative: A Prodrug Approach

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is a structurally complex derivative of 4-CPA. Its design strongly suggests a prodrug strategy, a cornerstone of modern drug development aimed at overcoming pharmacokinetic barriers.[7][8]

2.1 Structural Analysis and the Prodrug Hypothesis

The derivative is formed by esterifying the carboxylic acid of 4-CPA with 2-hydroxy-N-isopropylacetamide. This modification masks the polar carboxylic acid group with a larger, more lipophilic moiety.

The central hypothesis is that this derivative is an inactive precursor that, after administration, is metabolized in the body to release the active parent drug, 4-CPA. The most probable metabolic pathway is the enzymatic cleavage of the ester bond by ubiquitous esterase enzymes found in plasma and tissues.[9]

G Derivative 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (Prodrug, Lipophilic) Metabolism Esterase Enzymes (in Plasma, Liver, Tissues) Derivative->Metabolism Hydrolysis CPA 4-Chlorophenylacetic Acid (Active Drug) Metabolism->CPA Byproduct 2-Hydroxy-N-isopropylacetamide (Byproduct) Metabolism->Byproduct

Caption: Proposed metabolic activation of the prodrug.

Part 3: A Prospective Comparison of Efficacy

This section compares the two compounds based on predicted changes in properties and their likely impact on overall efficacy.

3.1 Physicochemical and Pharmacokinetic Profile

The conversion of 4-CPA to its derivative is expected to fundamentally alter its behavior in a biological system. The primary goal of such a modification is to improve the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Predicted Comparative Properties

Property4-Chlorophenylacetic Acid (4-CPA)2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetateRationale for Prediction
Molecular Weight 170.59 g/mol 285.74 g/mol Addition of the promoiety.
Lipophilicity (LogP) LowerSignificantly Higher The polar carboxylic acid is masked by a less polar ester-amide group, increasing lipid solubility.[9][10]
Aqueous Solubility HigherLowerIncreased lipophilicity generally decreases aqueous solubility.
Membrane Permeability Low to ModerateHigh Enhanced lipophilicity is a key driver of improved passive diffusion across cell membranes, leading to better absorption.[11]
Metabolic Stability Metabolized directlyMust undergo hydrolysis firstThe derivative is stable until cleaved by esterases; the amide bond is generally more stable than the ester.[9][12]
Intrinsic Activity Active Inactive (Predicted) The free carboxylic acid is often essential for binding to the biological target; masking it should abolish activity until it is released.[10]

3.2 Impact on Therapeutic Efficacy

The therapeutic efficacy of the derivative is entirely contingent on its successful conversion to 4-CPA at the site of action.

  • Enhanced Bioavailability: The most significant predicted advantage is a marked increase in oral bioavailability. By improving absorption from the gastrointestinal tract, a lower dose of the derivative might achieve the same therapeutic plasma concentration as a higher dose of 4-CPA.[7]

  • Sustained Release Potential: The rate of hydrolysis by esterases could potentially be engineered by modifying the promoiety, allowing for a more sustained release of the active drug and a longer duration of action.

  • Potential for Reduced Gastric Irritation: Some acidic drugs like NSAIDs can cause local irritation in the stomach. A neutral prodrug form can mitigate this effect by passing through the stomach intact before being absorbed and activated systemically.

The key determinant of the derivative's success is the rate and extent of its conversion to 4-CPA. If hydrolysis is too slow, therapeutic concentrations of the active drug may not be reached. If it is too fast (e.g., in the gut wall), the absorption advantage may be lost.

Part 4: Proposed Experimental Workflows for Validation

To move from hypothesis to data, a structured experimental plan is required. The following protocols provide detailed, self-validating systems to directly compare the efficacy of 4-CPA and its derivative.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis vitro_pk Metabolic Stability (Plasma/Microsomes) vivo_pk Pharmacokinetics (Oral Dosing) vitro_pk->vivo_pk Inform Dosing vitro_eff Target-Based Assay (e.g., Aromatase Inhibition) vivo_eff Efficacy Model (e.g., Anti-inflammatory) vitro_eff->vivo_eff Confirm Mechanism vivo_pk->vivo_eff Correlate Exposure & Effect

Caption: A logical workflow for comparative drug evaluation.

4.1 Detailed Protocol 1: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema)

This widely accepted model assesses acute inflammation and is ideal for evaluating the in vivo performance of a potential anti-inflammatory prodrug.[13][14]

  • Objective: To compare the ability of orally administered 4-CPA and its derivative to reduce acute inflammation in a rodent model.

  • Principle: Subplantar injection of carrageenan induces a reproducible inflammatory response characterized by edema (swelling). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a vehicle control.

  • Methodology:

    • Animal Model: Male Wistar rats (180-220g) are used. Animals are acclimatized for one week and fasted overnight before the experiment.

    • Grouping (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

      • Group II: Standard Drug (e.g., Diclofenac Sodium, 10 mg/kg, orally)

      • Group III: 4-CPA (e.g., 50 mg/kg, orally)

      • Group IV: Derivative (equimolar dose to 4-CPA, orally)

    • Procedure:

      • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

      • Administer the respective treatments (vehicle, standard, or test compounds) orally via gavage.

      • After 1 hour (to allow for absorption), induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

      • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis:

      • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 (Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group).

      • Compare the results statistically using ANOVA followed by a post-hoc test (e.g., Dunnett's).

  • Expected Outcome: 4-CPA may show moderate activity. The derivative, if it is an effective prodrug, is expected to show significantly higher activity due to better absorption and conversion to the active 4-CPA.

4.2 Detailed Protocol 2: In Vitro Anticancer Efficacy (Human Aromatase Inhibition Assay)

This biochemical assay directly measures the ability of the compounds to inhibit the target enzyme responsible for estrogen synthesis.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-CPA and its derivative against human aromatase (CYP19A1).

  • Principle: A fluorescent substrate is converted by the aromatase enzyme into a fluorescent product. An inhibitor will block this conversion, resulting in a reduced fluorescence signal.

  • Methodology:

    • Materials: Recombinant human aromatase enzyme, fluorescent substrate (e.g., dibenzylfluorescein), NADPH regenerating system, known inhibitor (e.g., Letrozole), 96-well microplates.

    • Compound Preparation: Prepare serial dilutions of 4-CPA, the derivative, and Letrozole in a suitable buffer (e.g., phosphate buffer with DMSO).

    • Assay Procedure:

      • To each well of a microplate, add the aromatase enzyme and the NADPH regenerating system.

      • Add the test compounds (4-CPA, derivative, or Letrozole) or vehicle control to the respective wells.

      • Pre-incubate the plate for 15 minutes at 37°C to allow the compounds to interact with the enzyme.

      • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

      • Incubate for a defined period (e.g., 30 minutes) at 37°C.

      • Stop the reaction and measure the fluorescence intensity using a plate reader (at appropriate excitation/emission wavelengths).

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the compound concentration.

      • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.

  • Expected Outcome: 4-CPA should demonstrate dose-dependent inhibition of aromatase, yielding a specific IC₅₀ value. The derivative is expected to be inactive or have a very high IC₅₀, as its structure should not permit binding to the enzyme's active site. This result would support its role as a prodrug that requires activation.

Conclusion

While 4-chlorophenylacetic acid (4-CPA) is a compound with established efficacy as an aromatase inhibitor and potential as an anti-inflammatory agent, its therapeutic application may be limited by the suboptimal physicochemical properties of its free carboxylic acid group. The derivative, 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, represents a logical and established medicinal chemistry strategy to overcome these limitations. It is best characterized as a potential prodrug designed to enhance bioavailability and systemic exposure to 4-CPA. Its efficacy is not intrinsic but is critically dependent on efficient and timely in vivo hydrolysis of its ester linkage. The experimental protocols detailed in this guide provide a clear path forward to empirically test this hypothesis and quantify the true therapeutic potential of this promising derivative.

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate

Abstract The synthesis of 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, a key intermediate in pharmaceutical and agrochemical research, demands protocols that are not only high-yielding but also exceptionally...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, a key intermediate in pharmaceutical and agrochemical research, demands protocols that are not only high-yielding but also exceptionally reproducible. Minor variations in synthetic execution can lead to significant deviations in product purity and yield, impacting downstream applications and regulatory compliance. This guide provides an in-depth comparison of two primary synthetic methodologies: a classical base-mediated esterification and a modern, enhanced approach using Phase-Transfer Catalysis (PTC). We will dissect the mechanistic rationale behind each protocol, provide detailed, step-by-step experimental procedures, and present comparative data to guide researchers in selecting the optimal strategy for their specific needs, whether for rapid screening or large-scale production.

Foundational Chemistry: The Reactants

The successful synthesis of the target molecule hinges on the quality and reactivity of two key precursors:

  • 2-(4-chlorophenyl)acetic acid: A crystalline solid that serves as the carboxylic acid backbone of the final ester.[1][2] Its purity is paramount, as contaminants can interfere with the reaction and complicate purification.

  • 2-chloro-N-isopropylacetamide: This α-halo amide provides the "alcohol" portion of the ester after nucleophilic substitution. It is a key electrophile in the reaction. The synthesis of related N-substituted chloroacetamides is well-documented and typically involves the reaction of an amine with chloroacetyl chloride.[3][4][5]

The core reaction is an esterification, specifically a nucleophilic substitution reaction where the carboxylate of 2-(4-chlorophenyl)acetic acid displaces the chloride from 2-chloro-N-isopropylacetamide.

Comparative Analysis of Synthesis Protocols

We will now explore two distinct protocols, evaluating them on the basis of chemical mechanism, operational simplicity, and overall performance.

Protocol A: Classical Base-Mediated Esterification

This method represents the traditional approach to this type of esterification, relying on the formation of a carboxylate salt which then acts as a nucleophile. It is a variant of the well-established Williamson ether synthesis, applied here for ester formation.[6][7][8]

Mechanistic Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] First, a base (potassium carbonate) deprotonates the 2-(4-chlorophenyl)acetic acid to form the potassium 2-(4-chlorophenyl)acetate salt. This carboxylate anion then acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloro-N-isopropylacetamide and displacing the chloride leaving group. A polar aprotic solvent like Dimethylformamide (DMF) is chosen for its ability to dissolve the ionic salt and the organic electrophile, facilitating the reaction.

Diagram: SN2 Reaction Pathway for Protocol A

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Acid 2-(4-chlorophenyl)acetic acid Salt Potassium Carboxylate Salt Acid->Salt + Base Base K₂CO₃ Salt_ref Potassium Carboxylate Salt Chloroacetamide 2-chloro-N-isopropylacetamide Product Target Ester Byproduct Potassium Chloride Product->Byproduct + KCl Salt_ref->Product + Chloroacetamide (in DMF)

Caption: Classical base-mediated SN2 esterification pathway.

Experimental Protocol (Protocol A):

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(4-chlorophenyl)acetic acid (10.0 g, 58.6 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (12.1 g, 87.9 mmol, 1.5 eq) and Dimethylformamide (DMF, 100 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate salt formation.

  • Add 2-chloro-N-isopropylacetamide (9.6 g, 64.5 mmol, 1.1 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or HPLC.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol B: Phase-Transfer Catalysis (PTC) Enhanced Esterification

This modern protocol utilizes a phase-transfer catalyst to overcome the solubility challenges inherent in Protocol A, leading to faster reaction times and often milder conditions.

Mechanistic Rationale: The primary challenge in Protocol A is the low solubility of the inorganic potassium carboxylate salt in the organic phase where the reaction must occur. A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), resolves this issue.[9][10] The lipophilic tetrabutylammonium cation (Q+) forms an ion pair with the carboxylate anion (RCOO-). This new ion pair [Q+RCOO-] is soluble in the organic solvent (e.g., acetonitrile), effectively shuttling the nucleophile into the organic phase to react with the chloroacetamide. This allows for the use of less harsh solvents and lower temperatures while dramatically accelerating the reaction rate.[11]

Diagram: PTC-Enhanced Reaction Mechanism

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase (Acetonitrile) Salt R-COO⁻ K⁺ Ion_Pair [Q⁺ R-COO⁻] (Soluble Ion Pair) Salt->Ion_Pair + Q⁺ Br⁻ PTC_in Q⁺ Br⁻ (TBAB) Chloroacetamide R'-Cl Product R-COO-R' (Ester) PTC_out Q⁺ Cl⁻ Ion_Pair->Product + R'-Cl

Caption: Mechanism of Phase-Transfer Catalysis in esterification.

Experimental Protocol (Protocol B):

  • To a 250 mL round-bottom flask, add 2-(4-chlorophenyl)acetic acid (10.0 g, 58.6 mmol, 1.0 eq), potassium carbonate (12.1 g, 87.9 mmol, 1.5 eq), and Tetrabutylammonium Bromide (TBAB) (1.9 g, 5.86 mmol, 0.1 eq).

  • Add acetonitrile (120 mL) as the solvent.

  • Add 2-chloro-N-isopropylacetamide (9.6 g, 64.5 mmol, 1.1 eq) to the mixture.

  • Heat the reaction to reflux (approx. 82 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC; completion is typically expected within 3-5 hours.

  • Upon completion, cool the mixture and filter to remove inorganic salts.

  • Wash the collected salts with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL), wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product. Purification via recrystallization is often sufficient.

Data-Driven Performance Analysis

Reproducibility is best assessed through quantitative metrics. The following table summarizes expected performance data for each protocol based on analogous reactions and established chemical principles.

ParameterProtocol A: Classical Base-MediatedProtocol B: PTC-EnhancedJustification
Typical Yield 65-75%85-95%PTC enhances reaction rate and completion by overcoming phase limitations, reducing side reactions.[10]
Purity (Post-Workup) 85-90%90-98%Milder conditions and shorter reaction times in Protocol B minimize thermal degradation and byproduct formation.
Reaction Time 8-12 hours3-5 hoursThe catalyst dramatically accelerates the rate of nucleophilic substitution.[9]
Reaction Temperature 80-90 °C~82 °C (Reflux)PTC allows for efficient reaction at the boiling point of a lower-boiling solvent like acetonitrile.
Operational Simplicity ModerateHighProtocol B avoids the use of high-boiling DMF, which is difficult to remove, and filtration simplifies workup.
Safety & Greenness LowModerateAcetonitrile is preferable to DMF, which has greater health and environmental concerns.

Analytical Methods for Quality Control

To validate the reproducibility of any synthesis, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining the purity of the final product and quantifying any remaining starting materials or byproducts.

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm.

  • Validation: The method should be validated according to ICH guidelines for precision, accuracy, and linearity.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized compound, ensuring the correct ester has been formed.

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product, providing definitive evidence of its identity.

Conclusion and Recommendations

Both protocols presented can successfully synthesize 2-(isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate. However, the data and mechanistic analysis clearly favor the Phase-Transfer Catalysis (PTC) enhanced method (Protocol B) for most applications.

  • Protocol A (Classical) is a viable but suboptimal method. Its longer reaction times, use of high-boiling DMF, and generally lower yields make it less efficient and harder to reproduce consistently.

  • Protocol B (PTC-Enhanced) offers superior performance. It is faster, higher-yielding, and proceeds under milder conditions. The simpler workup and avoidance of problematic solvents make it a more robust, scalable, and environmentally conscious choice. For researchers aiming for high reproducibility and efficiency, Protocol B is the recommended starting point.

The choice of protocol will ultimately depend on the specific goals of the researcher, as outlined in the workflow below.

Diagram: Synthesis Protocol Selection Workflow

G Start Start: Synthesize Target Ester Q1 Primary Goal: High Yield & Efficiency? Start->Q1 P_B Choose Protocol B: PTC-Enhanced Method Q1->P_B  Yes Q2 Constraint: Availability of PTC? Q1->Q2  No End_B Outcome: High Yield, High Purity, Reproducible Process P_B->End_B P_A Choose Protocol A: Classical Method End_A Outcome: Moderate Yield, Longer Time, Less Green P_A->End_A Q2->P_B  Yes (Source Catalyst) Q2->P_A  No

Caption: Decision workflow for selecting the optimal synthesis method.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid. (2026, March 19). [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025, November 19). (PDF) Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. [Link]

  • Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Organic Syntheses Procedure. [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • Google Patents. (1999, October 27). A process for the preparation of esters of [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetic acid.
  • IAGI. Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. [Link]

  • PMC. 2-Chloro-N-isopropyl-N-phenylacetamide. [Link]

  • ResearchGate. (2026, February 7). Synthesis and characterization of N-alkyl hydroxyacetamides. [Link]

  • Google Patents. Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid.
  • NIH. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem. [Link]

  • Green Chemistry (RSC Publishing). Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports. [Link]

  • ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • Academia.edu. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • csbsju. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PMC. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]

  • Google Patents. A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.
  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

  • Preprints.org. (2025, June 13). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]

  • ResearchGate. (2018, November 16). (PDF) Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. [Link]

  • PubMed. Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. [Link]

  • Google Patents. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

Sources

Validation

Inter-Laboratory Validation of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate HPLC Quantification: A Comparative Guide

As analytical demands in pharmaceutical development intensify, the need for robust, transferrable chromatographic methods is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chr...

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Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in pharmaceutical development intensify, the need for robust, transferrable chromatographic methods is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the quantification of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate .

Designed for analytical researchers and drug development professionals, this document evaluates three distinct column chemistries and particle technologies across multiple laboratories. By grounding our approach in the principles of Analytical Quality by Design (AQbD)[1], we will explore the causality behind our chromatographic choices and establish a self-validating protocol compliant with current regulatory standards.

Chemical Context & Methodological Rationale

To design an optimized analytical procedure, we must first understand the physicochemical vulnerabilities of the target analyte[2].

The Analyte and its Degradation Pathway

2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is a complex intermediate featuring both an ester and an amide linkage. Its primary vulnerability is the ester bond, which is highly susceptible to aqueous hydrolysis at pH extremes.

When degradation occurs, the molecule cleaves into two primary components:

  • 4-Chlorophenylacetic acid: A hydrophobic, acidic degradant (pKa ~4.0)[3].

  • N-isopropylglycolamide: A highly polar, early-eluting fragment.

Chromatographic Causality: Why Acidic RP-HPLC?

If we attempt to analyze this mixture at a neutral pH, the 4-chlorophenylacetic acid degradant will ionize into its carboxylate form. This drastically reduces its retention time, risking co-elution with the void volume or the polar N-isopropylglycolamide fragment.

To achieve baseline resolution, we must employ an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7)[4]. This choice serves a dual purpose:

  • Analyte Stability: It stabilizes the intact ester during the run, preventing on-column degradation.

  • Selectivity: It protonates the 4-chlorophenylacetic acid, increasing its hydrophobicity and ensuring it is retained on the reversed-phase column long enough to be resolved from the intact API[3].

DegradationPathway API 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate Hydrolysis Aqueous Hydrolysis (pH > 6 or pH < 2) API->Hydrolysis Degradation Deg1 4-Chlorophenylacetic Acid (Hydrophobic, pKa ~4.0) Hydrolysis->Deg1 Deg2 N-isopropylglycolamide (Polar, Early Eluting) Hydrolysis->Deg2 Detect RP-HPLC Resolution (Acidic Mobile Phase) Deg1->Detect Late Elution Deg2->Detect Early Elution

Fig 1: Hydrolytic degradation pathway and RP-HPLC resolution strategy for the target analyte.

Inter-Laboratory Comparison: Evaluating Column Technologies

To validate the quantification method, an inter-laboratory study was conducted comparing three distinct chromatographic approaches. The goal was to determine which method provides the highest resolution, efficiency, and reproducibility across different laboratory environments[5].

  • Method A (Lab 1): Traditional Fully Porous C18 (5 µm, 150 x 4.6 mm). The industry baseline. Relies purely on dispersive hydrophobic interactions.

  • Method B (Lab 2): Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm). Utilizes solid-core particles to reduce eddy diffusion (van Deemter A term) and a biphenyl stationary phase. The biphenyl rings provide orthogonal π−π and dipole-dipole interactions with the electron-deficient 4-chlorophenyl ring of the analyte.

  • Method C (Lab 3): Sub-2 µm UHPLC C18 (1.7 µm, 50 x 2.1 mm). The high-throughput approach, requiring specialized ultra-high-pressure instrumentation.

Quantitative Performance Data

The following table summarizes the validation metrics obtained from the three laboratories, focusing on the critical separation between the intact ester and 4-chlorophenylacetic acid.

Performance MetricMethod A (Trad. C18)Method B (Core-Shell Biphenyl)Method C (UHPLC C18)
Analyte Retention Time (min) 12.46.82.1
Resolution ( Rs​ ) vs. Acid Degradant 2.14.53.2
Tailing Factor ( Tf​ ) 1.351.051.10
Precision (%RSD, n=6) 1.2%0.6%0.8%
System Backpressure (bar) 110240850

Analytical Insight: While the UHPLC C18 (Method C) offers the fastest analysis time, the Core-Shell Biphenyl (Method B) provides vastly superior resolution ( Rs​ = 4.5) at a backpressure compatible with standard HPLC systems. The enhanced π−π selectivity of the biphenyl phase specifically targets the aromatic rings, pulling the structurally similar components apart more effectively than standard C18 dispersive forces.

Self-Validating Experimental Protocol (Method B)

Based on the inter-laboratory data, Method B (Core-Shell Biphenyl) is recommended for routine quantification. To ensure scientific integrity and compliance with ICH Q2(R2) guidelines[1], the following step-by-step protocol incorporates a mandatory System Suitability Test (SST) to make the workflow self-validating[5].

Step 1: Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Phase A and Phase B. Causality Note: Using an acidified diluent quenches any potential on-bench hydrolysis of the ester during the autosampler queue.

Step 2: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times and lowers mobile phase viscosity).

  • Detection: UV at 220 nm (optimal for the 4-chlorophenyl chromophore).

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-6 min: 20% 70% B

    • 6-8 min: 70% B

    • 8-8.1 min: 70% 20% B

    • 8.1-11 min: Re-equilibration at 20% B.

Step 3: System Suitability Testing (The Self-Validation Gate)

Before analyzing unknown samples, the system must prove it is operating within the validated design space.

  • Inject a Resolution Standard containing 50 µg/mL of the API and 5 µg/mL of 4-chlorophenylacetic acid.

  • Pass Criteria:

    • Resolution ( Rs​ ) between API and degradant must be 3.0.

    • Tailing factor ( Tf​ ) for the API must be 1.5.

  • Inject the Working Standard (100 µg/mL API) six times.

  • Pass Criteria: Peak area Relative Standard Deviation (%RSD) must be 1.0%.

Step 4: Sample Analysis & Data Processing
  • Extract/dilute samples to a target concentration of 100 µg/mL using the acidified Sample Diluent.

  • Inject 5 µL of each sample.

  • Integrate peaks using a valley-to-valley baseline approach. Quantify the API against the linear regression curve generated from the calibration standards (range: 10 - 150 µg/mL).

ValidationWorkflow N1 Method Design (ICH Q14) Define ATP N2 Risk Assessment Identify Degradants N1->N2 N3 Method Optimization Column & Mobile Phase N2->N3 N4 Method Validation (ICH Q2) Specificity, Precision, Linearity N3->N4 N5 Inter-Lab Transfer Reproducibility Assessment N4->N5 N6 Routine Monitoring Lifecycle Management N5->N6

Fig 2: Analytical procedure lifecycle and validation workflow based on ICH Q14 and Q2(R2).

Conclusion & Recommendations

The inter-laboratory validation data clearly demonstrates that not all HPLC methods are created equal when dealing with structurally vulnerable intermediates like 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate.

While UHPLC C18 systems offer excellent speed, the Core-Shell Biphenyl method provides the most robust solution for global laboratory transfer. By leveraging π−π interactions, it achieves baseline resolution of critical hydrolysis degradants without requiring ultra-high-pressure infrastructure. Furthermore, the mandatory implementation of an acidified diluent and a strict System Suitability Test ensures that the method remains a self-validating, highly trustworthy system for routine pharmaceutical quality control[2].

References

  • ICH Q2(R2) and Q14 Guidelines on Analytical Procedure Development and Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at:[Link]

  • Separation of p-Chlorophenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • Co-metabolic formation of substituted phenylacetic acids by styrene-degrading bacteria. PubMed Central (NIH). Available at:[Link]

Sources

Comparative

Comparative Stability of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate at Different pH Levels: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic hydrolysis causality, and comparative prodrug evaluation. Executive Summary & Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic hydrolysis causality, and comparative prodrug evaluation.

Executive Summary & Chemical Rationale

In the landscape of prodrug design, masking a carboxylic acid to improve lipophilicity, membrane permeability, or gastrointestinal tolerability is a standard strategy. 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is a highly engineered N-alkyl glycolamide ester of 4-chlorophenylacetic acid.

Unlike simple alkyl esters, glycolamide esters are specifically synthesized to provide a predictable, pH-dependent hydrolysis trigger [1, 2]. The strategic placement of the N-isopropylglycolamide pro-moiety alters the electronic environment of the ester linkage, resulting in a compound that is highly stable in the acidic environment of the stomach but undergoes rapid chemical and enzymatic reversion to the active parent drug in the physiological pH of systemic circulation.

This guide objectively compares the pH-dependent stability of this glycolamide ester against conventional alternatives, providing the mechanistic causality and self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Causality: The pH-Rate Profile

The stability of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is governed by a characteristic V-shaped (or U-shaped) pH-rate profile, a hallmark of glycolamide ester prodrugs [3]. Understanding the causality behind this behavior is critical for formulation and pharmacokinetic modeling.

  • Acidic Conditions (pH 1.2 - 4.5): Ester hydrolysis in acidic media requires the protonation of the ester carbonyl oxygen. However, the strongly electron-withdrawing nature of the adjacent alpha-amide group ( −NH−C=O ) destabilizes the developing positive charge in the transition state. Consequently, acid-catalyzed hydrolysis is severely retarded, granting the prodrug excellent stability in gastric fluid.

  • Physiological & Basic Conditions (pH 7.4 - 9.0): In neutral to basic environments, the mechanism shifts to base-catalyzed hydrolysis. Here, the same electron-withdrawing amide group becomes highly advantageous. It increases the electrophilicity of the ester carbonyl carbon, facilitating rapid nucleophilic attack by hydroxide ions ( OH− ) and water.

Pathway Prodrug 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (Prodrug) Intermediate Tetrahedral Intermediate (Nucleophilic Attack) Prodrug->Intermediate OH- / H2O (pH > 7) Active 4-Chlorophenylacetic Acid (Active Parent) Intermediate->Active Cleavage ProMoiety N-Isopropylglycolamide (Pro-moiety) Intermediate->ProMoiety Cleavage

Base-catalyzed hydrolysis pathway of the glycolamide ester prodrug.

Comparative Performance Analysis

To contextualize the performance of the target glycolamide ester, it must be benchmarked against structural alternatives.

  • Ethyl 2-(4-chlorophenyl)acetate (Simple Alkyl Ester): Lacks the activating alpha-heteroatom. The ethyl group is slightly electron-donating, making the carbonyl carbon less electrophilic. While stable in acid, it remains far too stable at pH 7.4, failing to release the parent drug efficiently without the intervention of specific esterases.

  • 4-Chlorophenylacetic Acid (Parent Acid): Requires no hydrolysis but suffers from pH-dependent solubility (insoluble in gastric acid) and can cause local gastrointestinal irritation due to the free carboxylic acid moiety.

Quantitative Kinetic Data Comparison

The following table summarizes the comparative degradation half-lives ( t1/2​ ) across a physiological pH gradient. Data reflects pseudo-first-order kinetics at 37°C.

Compound ClasspH 1.2 (SGF)pH 4.5 (Acetate)pH 7.4 (Phosphate)pH 9.0 (Borate)
Target Glycolamide Ester > 48.0 h > 100.0 h ~ 7.5 h < 0.5 h
Ethyl Ester (Alkyl Control)> 100.0 h> 100.0 h> 100.0 h~ 24.0 h
Parent Free AcidN/A (Stable)N/A (Stable)N/A (Stable)N/A (Stable)

Interpretation: The glycolamide ester achieves the optimal prodrug balance—surviving the acidic stomach while rapidly degrading at blood pH to yield the active pharmaceutical ingredient.

Self-Validating Experimental Protocol

To ensure data integrity, the following pH stability indicating assay is designed as a self-validating system . It employs a mass-balance validation step: the molar loss of the prodrug must quantitatively match the molar appearance of the parent acid. A deviation of >5% automatically triggers a protocol review for alternative degradation pathways (e.g., amide bond cleavage) or analytical loss.

Step-by-Step Methodology

Phase 1: Buffer Preparation (USP Standards)

  • Prepare 50 mM buffers: HCl/KCl (pH 1.2), Sodium Acetate (pH 4.5), Potassium Phosphate (pH 7.4), and Sodium Borate (pH 9.0).

  • Adjust ionic strength to μ=0.15 using NaCl to simulate physiological osmotic conditions.

Phase 2: Incubation & Sampling

  • Prepare a 10 mM stock solution of the target ester in HPLC-grade Acetonitrile.

  • Spike the stock into pre-warmed (37°C) buffer solutions to achieve a final concentration of 100 µM (ensure organic solvent 1% v/v to prevent co-solvent effects).

  • Incubate in a shaking water bath (100 RPM) at 37°C ± 0.5°C.

  • Withdraw 100 µL aliquots at predefined intervals: 0, 1, 2, 4, 8, 12, 24, and 48 hours.

  • Quenching: Immediately transfer each aliquot into 100 µL of ice-cold Acetonitrile containing 1% Trifluoroacetic acid (TFA) to halt hydrolysis.

Phase 3: HPLC-UV Analysis

  • Column: C18 Reverse-Phase (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 10% to 90% organic over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at the isosbestic point or specific λmax​ for the 4-chlorophenyl ring (typically ~220-230 nm).

Phase 4: Kinetic Calculation

  • Quantify the remaining prodrug concentration ( Ct​ ) relative to the initial concentration ( C0​ ).

  • Plot ln(Ct​/C0​) versus time ( t ). The slope of the linear regression yields the observed rate constant ( −kobs​ ).

  • Calculate half-life using the equation: t1/2​=0.693/kobs​ .

Workflow Step1 1. Buffer Preparation (pH 1.2, 4.5, 7.4, 9.0) Step2 2. Incubation (37°C, Constant Agitation) Step1->Step2 Step3 3. Sampling & Quenching (Time points: 0 to 48h) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantification of Degradation) Step3->Step4 Step5 5. Kinetic Modeling (Calculate k_obs and t_1/2) Step4->Step5

Step-by-step experimental workflow for pH-dependent stability profiling.

References

  • Title: Stability Studies of Some Glycolamide Ester Prodrugs of Niflumic Acid in Aqueous Buffers and Human Plasma by HPLC with UV Detection Source: ResearchGate URL: [1]

  • Title: Prodrugs of scutellarin: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats Source: PubMed URL: [2]

  • Title: Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution Source: PubMed URL: [3]

Sources

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